VIC phosphoramidite, 6-isomer
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C52H59Cl3N3O10P |
|---|---|
分子量 |
1023.4 g/mol |
IUPAC名 |
[4,7,7'-trichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxo-2'-phenylspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C52H59Cl3N3O10P/c1-30(2)58(31(3)4)69(64-24-18-21-56)63-23-17-12-11-16-22-57-46(59)34-26-38(54)43-44(45(34)55)52(68-47(43)60)35-25-33(32-19-14-13-15-20-32)39(66-48(61)50(5,6)7)28-40(35)65-41-29-42(37(53)27-36(41)52)67-49(62)51(8,9)10/h13-15,19-20,25-31H,11-12,16-18,22-24H2,1-10H3,(H,57,59) |
InChIキー |
WNXGKJMDPRPEFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=C3C=C(C(=C5)OC(=O)C(C)(C)C)C6=CC=CC=C6)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to VIC Phosphoramidite 6-Isomer for Researchers, Scientists, and Drug Development Professionals
Introduction
VIC phosphoramidite (B1245037) 6-isomer is a crucial reagent in molecular biology and diagnostics, primarily utilized for the fluorescent labeling of oligonucleotides. As an asymmetrical xanthene dye, VIC phosphoramidite is a favored choice for synthesizing probes for quantitative polymerase chain reaction (qPCR), particularly in multiplex assays. Its spectral properties, characterized by excitation and emission maxima in the green-yellow region of the spectrum, are similar to those of HEX and JOE dyes. However, VIC often provides a stronger signal intensity and better spectral resolution, making it an excellent candidate for sensitive and reliable nucleic acid detection and quantification.[1][2] This guide provides a comprehensive overview of VIC phosphoramidite 6-isomer, including its chemical and physical properties, detailed experimental protocols for its use in oligonucleotide synthesis, and a comparative analysis with other commonly used fluorophores.
Core Properties and Characteristics
VIC phosphoramidite 6-isomer is chemically classified as a DyLight fluorescent-labeled phosphoramidite. It is supplied as a white to off-white solid that is soluble in acetonitrile (B52724). Proper storage is critical to maintain its reactivity; it should be stored at -20°C in the dark and is stable for at least 12 months under these conditions.[3] For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, always protected from light.[4]
Chemical and Physical Data
A summary of the key chemical and physical properties of VIC phosphoramidite 6-isomer is presented in the table below.
| Property | Value |
| Chemical Formula | C₅₂H₅₉Cl₃N₃O₁₀P |
| Molecular Weight | 1023.37 g/mol |
| CAS Number | 1414265-81-8 |
| Appearance | White to Off-white Solid |
| Solubility | Acetonitrile |
Spectroscopic Properties
The performance of a fluorophore is defined by its spectroscopic characteristics. VIC exhibits favorable properties for use in multiplex qPCR, where distinct spectral profiles are necessary to differentiate between multiple targets. The key spectroscopic parameters for VIC are detailed below, alongside a comparison with HEX and JOE for context.
| Parameter | VIC | HEX | JOE |
| Excitation Maximum (λex) | 525 nm[5] | ~535 nm | ~547 nm |
| Emission Maximum (λem) | 546 nm[5] | ~556 nm | ~568 nm |
| Molar Extinction Coefficient (ε) | 103,000 L·mol⁻¹·cm⁻¹[5][6] | Not specified | Not specified |
| Fluorescence Quantum Yield (Φ) | 0.53[5][6] | Not specified | Not specified |
Experimental Protocols
The primary application of VIC phosphoramidite 6-isomer is the 5'-labeling of oligonucleotides during solid-phase synthesis. The following sections provide a detailed methodology for this process.
Oligonucleotide Synthesis Workflow
The synthesis of a VIC-labeled oligonucleotide follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The process involves four key steps that are repeated for each nucleotide addition, followed by the final coupling of the VIC phosphoramidite.
Caption: Automated solid-phase synthesis workflow for a 5'-VIC-labeled oligonucleotide.
Detailed Methodologies
1. Preparation of Reagents:
-
VIC Phosphoramidite Solution: Dissolve VIC phosphoramidite 6-isomer in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.
-
Standard Reagents: Ensure all other reagents for the DNA/RNA synthesizer (e.g., deblocking solution, activator, capping solutions, oxidizing solution) are fresh and properly installed.
2. Automated Oligonucleotide Synthesis:
-
Synthesizer Program: Program the desired oligonucleotide sequence into the synthesizer.
-
Standard Cycles: For the nucleobase chain elongation, use standard synthesis cycles with a typical coupling time of 2-3 minutes for standard phosphoramidites. The coupling efficiency for standard phosphoramidites is generally greater than 99%.[7]
-
VIC Coupling: For the final 5'-labeling step, program a longer coupling time for the VIC phosphoramidite. A coupling time of 10 minutes is recommended to ensure high coupling efficiency.[3]
3. Cleavage and Deprotection:
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the dye must be removed.
-
Standard Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium (B1175870) hydroxide (B78521).
-
Incubate at 55°C for 8-12 hours.
-
-
Fast Deprotection (AMA):
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
-
Add the AMA solution to the solid support.
-
Incubate at 65°C for 15 minutes.[3] Note that this may lead to the formation of minor side products.[3]
-
4. Purification of the VIC-Labeled Oligonucleotide:
Purification is essential to remove truncated sequences and residual protecting groups. For fluorescently labeled oligonucleotides, High-Performance Liquid Chromatography (HPLC) is often the preferred method.
-
Reverse-Phase HPLC (RP-HPLC):
-
Principle: This technique separates the full-length, VIC-labeled oligonucleotide (which is more hydrophobic due to the dye) from shorter, unlabeled failure sequences.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for the nucleic acid) and at the absorbance maximum of VIC (~525 nm).
-
Collection: Collect the peak corresponding to the full-length, VIC-labeled product.
-
-
Ethanol (B145695) Precipitation (for desalting):
Logical Relationships in Multiplex qPCR
The superior spectral characteristics of VIC make it a valuable component in multiplex qPCR, where it is often paired with a fluorophore that has a well-separated emission spectrum, such as FAM.
Caption: Logical relationship of FAM and VIC probes in a two-target multiplex qPCR assay.
Conclusion
VIC phosphoramidite 6-isomer is a high-performance fluorescent labeling reagent that offers significant advantages for the synthesis of oligonucleotide probes, particularly for applications in multiplex qPCR. Its strong signal intensity, favorable spectral properties, and compatibility with standard oligonucleotide synthesis protocols make it an invaluable tool for researchers, scientists, and professionals in drug development. By following the detailed protocols and understanding the core properties outlined in this guide, users can effectively leverage VIC phosphoramidite to generate high-quality, reliable data in their molecular assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VIC phosphoramidite, 6-isomer, 1414265-81-8 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. idtdna.com [idtdna.com]
- 8. Purification of Labeled Oligonucleotides by Precipitation with Ethanol [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Labeled Oligonucleotides by Precipitation with Ethanol. | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide to the Spectral Properties of VIC Phosphoramidite (6-Isomer)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of VIC phosphoramidite (B1245037) (6-isomer), a widely used fluorescent labeling reagent in molecular biology and drug development. This document details the key spectral characteristics, provides established experimental protocols for their determination, and presents the data in a clear, comparative format.
Core Spectral Properties of VIC Phosphoramidite (6-Isomer)
VIC (dichloro-dimethoxy-fluorescein) is a xanthene dye known for its bright green-yellow fluorescence, making it a popular choice for labeling oligonucleotides used in applications such as quantitative PCR (qPCR) probes.[1] The spectral properties of VIC are similar to those of other dyes like HEX and JOE.[2][3][4] As an asymmetrical xanthene dye, its precise spectral characteristics can be influenced by its local chemical environment.[2]
The following table summarizes the key spectral properties of VIC phosphoramidite (6-isomer) and related VIC derivatives. It is important to note that variations in reported values can occur between different suppliers and measurement conditions.
| Spectral Property | Reported Value(s) | Derivative/Source |
| Maximum Excitation Wavelength (λmax) | 526 nm - 538 nm | VIC Phosphoramidite/Various Suppliers[1][5][6] |
| Maximum Emission Wavelength (λem) | 543 nm - 554 nm | VIC Phosphoramidite/Various Suppliers[1][5][6] |
| Molar Extinction Coefficient (ε) | ~30,100 M-1cm-1 | VIC 5' Fluorophore[5] |
| Fluorescence Quantum Yield (Φ) | 0.53 | VIC Azide, 6-isomer |
| Fluorescence Lifetime (τ) | Not specified in literature | - |
Note: The molar extinction coefficient and quantum yield are provided for closely related VIC derivatives and are expected to be similar for the phosphoramidite. A specific fluorescence lifetime for VIC derivatives was not found in the reviewed literature.
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of VIC phosphoramidite is crucial for its effective use in quantitative applications. The following are detailed methodologies for key experiments.
Measurement of Absorption and Emission Spectra
This protocol outlines the procedure for determining the maximum excitation and emission wavelengths of VIC-labeled oligonucleotides.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the VIC-labeled oligonucleotide in a suitable buffer (e.g., 1x TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0). The concentration should be adjusted to have an absorbance of approximately 0.05 at the expected λmax in a 1 cm path length cuvette.
-
Instrumentation: Use a calibrated spectrofluorometer and a UV-Vis spectrophotometer.
-
Absorption Spectrum Acquisition:
-
Record a baseline spectrum of the buffer using the spectrophotometer.
-
Measure the absorbance spectrum of the VIC-labeled oligonucleotide solution from approximately 400 nm to 600 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax.
-
Scan the emission spectrum over a range of approximately 500 nm to 700 nm.
-
The wavelength with the highest fluorescence intensity is the λem.
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength.
Methodology:
-
Sample Preparation: Prepare a stock solution of the VIC-labeled oligonucleotide of a precisely known concentration in a suitable buffer. This can be achieved by careful weighing of the lyophilized oligonucleotide and reconstitution in a known volume of buffer.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Absorbance Measurement: Measure the absorbance of each dilution at the λmax using a calibrated spectrophotometer.
-
Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) is the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with VIC (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Sample and Standard Preparation: Prepare a series of dilutions for both the VIC-labeled oligonucleotide and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.
-
-
Calculation: The quantum yield of the VIC-labeled sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λmax of VIC, and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the VIC-labeled oligonucleotide in a suitable buffer.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Data Acquisition: Collect the fluorescence decay data from the VIC sample until a sufficient number of photons have been detected to generate a smooth decay curve.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the experimental decay curve to a multi-exponential decay model, after deconvolution with the IRF.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
References
An In-depth Technical Guide to VIC Phosphoramidite (6-Isomer) for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VIC phosphoramidite (B1245037) (6-isomer), a fluorescent dye phosphoramidite crucial for the synthesis of labeled oligonucleotides. This document details its physicochemical properties, outlines the experimental workflow for its use in automated DNA/RNA synthesis, and provides protocols for the subsequent deprotection and purification of the labeled oligonucleotides.
Core Properties of VIC Phosphoramidite (6-Isomer)
VIC phosphoramidite (6-isomer) is a derivative of the asymmetrical xanthene dye, VIC, which is widely utilized for fluorescently labeling oligonucleotides at the 5'-terminus.[1] Its spectral characteristics are similar to other common dyes like HEX and JOE, emitting in the green-yellow region of the visible spectrum.[2] This makes it a valuable tool for a variety of applications in molecular biology and diagnostics, particularly in the design of quantitative PCR (qPCR) probes such as TaqMan, Molecular Beacon, and Scorpion probes.[2]
Physicochemical and Spectral Data
A summary of the key quantitative data for VIC phosphoramidite (6-isomer) is presented in the table below, facilitating easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 1023.37 g/mol | [1][3] |
| Alternate Reported MW | 1023.38 g/mol | [2][4][5] |
| Chemical Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [3][6] |
| CAS Number | 1414265-81-8 | [1][2][3] |
| Appearance | White to off-white solid | [1][6] |
| Purity | ≥95% | [7] |
| Excitation Wavelength (λex) | 525 nm | [3] |
| Alternate Reported λex | 526 nm | [2][4][5][8] |
| Emission Wavelength (λem) | 546 nm | [3] |
| Alternate Reported λem | 543 nm | [2][4][5][8] |
| Solubility | Soluble in Acetonitrile (B52724) (MeCN) | [2][4][5] |
| DMSO Solubility | 125 mg/mL (122.15 mM) | [1][6] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of VIC phosphoramidite.
| Condition | Recommendation | References |
| Long-term Storage | -20°C, protected from light. For stock solutions in solvent, -80°C for up to 6 months or -20°C for up to 1 month. | [1][6][9] |
| Shipping | Room temperature in the continental US; may vary elsewhere. | [1][6] |
| General Handling | Desiccate and avoid prolonged exposure to light. | [9] |
Experimental Protocols
The incorporation of VIC phosphoramidite into an oligonucleotide occurs during automated solid-phase synthesis. The following sections detail the general workflow and key experimental considerations.
Workflow for 5'-Labeling of Oligonucleotides
The process begins with the standard automated synthesis of the desired oligonucleotide sequence on a solid support. The VIC phosphoramidite is introduced in the final coupling step to attach the fluorescent label to the 5'-terminus. This is followed by cleavage from the solid support, deprotection of the oligonucleotide, and finally, purification of the VIC-labeled product.
Automated Solid-Phase Synthesis Protocol
-
Preparation of VIC Phosphoramidite Solution : Dissolve the VIC phosphoramidite (6-isomer) in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M). This solution should be prepared fresh for optimal coupling efficiency.
-
Automated Synthesis Cycles : The oligonucleotide is synthesized on a solid support in the 3' to 5' direction. Each cycle of nucleotide addition consists of four steps:
-
Deblocking : Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling : The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group.
-
Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation : The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.
-
-
5'-VIC Labeling : In the final synthesis cycle, after the deblocking of the terminal 5'-nucleotide, the prepared VIC phosphoramidite solution is introduced for the coupling step. A slightly longer coupling time (e.g., 10-15 minutes) may be employed to ensure high coupling efficiency of the bulkier dye phosphoramidite.[1]
Cleavage and Deprotection Protocol
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone must be removed.
-
Cleavage from Support : The solid support is treated with a cleavage reagent. A common method involves using concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).[2] The cleavage is typically performed at room temperature for 1-2 hours.
-
Deprotection : The resulting solution containing the oligonucleotide is heated to remove the protecting groups. Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) is often sufficient.[2] Alternatively, AMA can be used at elevated temperatures (e.g., 65°C) for a shorter duration (e.g., 15 minutes), though this may result in the formation of minor side products.[1] For oligonucleotides containing sensitive modifications, milder deprotection conditions may be necessary.
Purification Protocol for VIC-Labeled Oligonucleotides
Purification is essential to remove truncated sequences and any remaining protecting groups. High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying dye-labeled oligonucleotides.
-
Method : Ion-pair reversed-phase HPLC (RP-HPLC) is highly effective for separating the desired full-length, VIC-labeled oligonucleotide from unlabeled failure sequences due to the increased hydrophobicity imparted by the VIC dye.
-
Typical HPLC Parameters :
-
Column : C18 stationary phase.
-
Mobile Phase A : An aqueous buffer containing an ion-pairing agent, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Mobile Phase B : Acetonitrile.
-
Gradient : A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Detection : UV absorbance is monitored at 260 nm for the oligonucleotide and at the excitation maximum of VIC (~525 nm) to specifically detect the labeled product.
-
-
Post-Purification : The collected fractions containing the pure VIC-labeled oligonucleotide are typically desalted and lyophilized to yield the final product.
Applications in Research and Drug Development
VIC-labeled oligonucleotides are indispensable tools in various molecular biology techniques:
-
Quantitative Real-Time PCR (qPCR) : As a reporter dye in TaqMan and other hydrolysis probes, VIC allows for the multiplex detection of different target sequences in a single reaction.
-
Genotyping and SNP Analysis : VIC-labeled probes are used in assays to discriminate between different alleles.
-
Gene Expression Analysis : Used in qPCR-based methods to quantify mRNA levels.
-
In Vitro Diagnostics : The stability and bright fluorescence of VIC make it suitable for the development of diagnostic assays.
The ability to reliably synthesize high-purity VIC-labeled oligonucleotides using the protocols outlined in this guide is fundamental to the success of these applications in both basic research and the development of novel diagnostic and therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. labcluster.com [labcluster.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. mz-at.de [mz-at.de]
- 8. atdbio.com [atdbio.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility of VIC Phosphoramidite in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of VIC phosphoramidite (B1245037) in acetonitrile (B52724), a critical aspect for its application in automated oligonucleotide synthesis. While a definitive maximum solubility value is not extensively published, this document outlines the practical considerations, standard operating concentrations, and factors influencing the stability and dissolution of VIC phosphoramidite in this widely used solvent.
Introduction to VIC Phosphoramidite and Acetonitrile
VIC phosphoramidite is an asymmetrical xanthene dye derivative commonly used to fluorescently label oligonucleotides at the 5'-end.[1][2] These labeled oligonucleotides are essential tools in various molecular biology applications, including quantitative PCR (qPCR) probes like TaqMan, Molecular Beacons, and Scorpion probes.[3] Its spectral properties are similar to those of HEX and JOE dyes, with fluorescence emission in the green-yellow range of the visible spectrum.[2][3]
Acetonitrile (MeCN) is the solvent of choice for dissolving phosphoramidites in automated oligonucleotide synthesis.[4][5] Its key properties, including its polar aprotic nature, low viscosity, and ability to dissolve a wide range of organic molecules, make it highly suitable for this application.[5] Furthermore, its compatibility with the solid-phase synthesis chemistry and its volatility, which aids in post-synthesis processing, are advantageous.[4]
Solubility and Concentration in Practice
The following tables provide guidance on the volume of acetonitrile required to prepare solutions of specific concentrations from a given mass of VIC phosphoramidite.
Table 1: Acetonitrile Volume for Reconstitution of VIC Phosphoramidite [1][3][6]
| Mass of VIC Phosphoramidite | 1 mM Concentration | 5 mM Concentration | 10 mM Concentration |
| 0.1 mg | 97.715 µL | 19.543 µL | 9.772 µL |
| 0.5 mg | 488.577 µL | 97.715 µL | 48.858 µL |
| 1 mg | 977.154 µL | 195.431 µL | 97.715 µL |
| 5 mg | 4.886 mL | 977.154 µL | 488.577 µL |
| 10 mg | 9.772 mL | 1.954 mL | 977.154 µL |
Note: The molecular weight of VIC phosphoramidite is approximately 1023.38 g/mol .[1][3]
Table 2: Recommended Concentrations for Oligonucleotide Synthesis
| Application | Recommended Concentration | Reference |
| Automated Oligonucleotide Synthesis | 0.05 M - 0.1 M | [4] |
| Manual Synthesis with Modified Reagents | 0.1 M | [4] |
Factors Affecting Solubility and Solution Stability
The successful preparation and use of VIC phosphoramidite solutions depend on several critical factors that influence both its dissolution and its stability over time.
-
Solvent Purity: The use of high-purity, anhydrous acetonitrile is paramount.[4] Water content in the solvent is a major contributor to the degradation of phosphoramidites through hydrolysis.[7][8] The water content should ideally be less than 30 ppm, with 10 ppm or less being preferable.[4]
-
Temperature: While specific data on the temperature dependence of VIC phosphoramidite solubility is scarce, phosphoramidite solutions are typically stored at low temperatures (-20°C) to minimize degradation.[2][8] However, they are used at ambient temperature on the synthesizer.
-
Presence of Contaminants: Contaminants in the phosphoramidite itself, such as excess base from the purification process, can affect the quality of the synthesis.[4] Similarly, exposure to air can lead to oxidation of the phosphite (B83602) triester.[9]
-
Light Exposure: VIC phosphoramidite, being a fluorescent dye, should be protected from prolonged exposure to light to prevent photobleaching.[2]
Experimental Protocol: Preparation of a 0.1 M VIC Phosphoramidite Solution
This protocol outlines the standard procedure for preparing a 0.1 M solution of VIC phosphoramidite in acetonitrile for use in an automated DNA/RNA synthesizer.
Materials:
-
VIC phosphoramidite (lyophilized solid)
-
Anhydrous acetonitrile (DNA synthesis grade, <30 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Appropriate glass vial with a septum-sealed cap
-
Syringes and needles
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of VIC phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Purge the vial containing the lyophilized VIC phosphoramidite with a gentle stream of inert gas.
-
Solvent Addition: Using a syringe, carefully add the calculated volume of anhydrous acetonitrile to the vial. For example, to prepare a 1 mL solution of 0.1 M VIC phosphoramidite (MW ~1023.38 g/mol ), you would need approximately 102.3 mg of the solid.
-
Dissolution: Immediately cap the vial and vortex thoroughly for 5-10 minutes to ensure complete dissolution.[10] Visually inspect the solution to confirm that no solid particles remain.
-
Installation: Once fully dissolved, the vial can be placed on the automated synthesizer.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the preparation of a VIC phosphoramidite solution for oligonucleotide synthesis.
Caption: Workflow for preparing VIC phosphoramidite solution.
Conclusion
The solubility of VIC phosphoramidite in acetonitrile is a critical parameter for its successful application in oligonucleotide synthesis. While a precise solubility limit is not well-documented, established laboratory practices demonstrate that concentrations of 0.05 M to 0.1 M are readily achievable and effective for synthesis. Adherence to strict protocols regarding solvent purity, handling under an inert atmosphere, and proper storage are essential to maintain the integrity and reactivity of the phosphoramidite solution, ultimately ensuring the synthesis of high-quality, fluorescently labeled oligonucleotides for advanced research and diagnostic applications.
References
- 1. 5-VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 6-VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
- 6. VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
An In-depth Technical Guide to the Storage and Handling of VIC™ Phosphoramidite (6-Isomer)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling VIC™ phosphoramidite (B1245037) (6-isomer), a key reagent in the synthesis of fluorescently labeled oligonucleotides. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the phosphoramidite, ensuring successful oligonucleotide synthesis and reliable experimental outcomes.
Introduction
VIC™ phosphoramidite (6-isomer) is an asymmetrical xanthene dye derivative widely utilized for labeling oligonucleotides at the 5'-terminus.[1][2][3][] These labeled oligonucleotides are integral components in various molecular biology applications, including quantitative PCR (qPCR) probes like TaqMan®, Molecular Beacons, and Scorpion® probes.[1] Its spectral properties, with an excitation maximum around 525-526 nm and an emission maximum around 543-546 nm, are similar to those of HEX™ and JOE®, making it a suitable fluorescent reporter in multiplex assays.[1][2][5]
Proper storage and handling of this sensitive reagent are paramount to prevent degradation and ensure high coupling efficiencies during automated oligonucleotide synthesis.[6][7][8] This document outlines the recommended procedures for storage, dissolution, and use in synthesis, along with key technical data.
Technical Data Summary
Quantitative data regarding the properties and storage of VIC™ phosphoramidite (6-isomer) are summarized below for easy reference.
| Parameter | Value | Source(s) |
| Chemical Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [3][][9] |
| Molecular Weight | 1023.38 g/mol | [1][5] |
| Excitation Maximum (λex) | 525 - 526 nm | [1][][5] |
| Emission Maximum (λem) | 543 - 546 nm | [1][][5] |
| Recommended Solvent | Acetonitrile (B52724) (MeCN) | [1][5] |
| Long-term Storage | Freeze (≤ -15°C) | [1][2][5][9] |
| Stock Solution Storage (-20°C) | Up to 1 month (protect from light) | [10][11] |
| Stock Solution Storage (-80°C) | Up to 6 months (protect from light) | [10][11] |
| Transportation | Room temperature for up to 3 weeks | [2][9] |
Storage and Handling
Correct storage and handling procedures are critical to prevent the degradation of VIC™ phosphoramidite.
Storage:
-
Long-Term Storage of Solid: The solid phosphoramidite should be stored at or below -15°C in a freezer.[1][2][5][9] It is essential to minimize light exposure.[1][2][9]
-
Stock Solution Storage: Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[10][11] Always protect the solution from light.[10][11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Handling:
-
Desiccation: The compound should be kept in a desiccated environment to prevent hydrolysis.[2][9]
-
Inert Atmosphere: When preparing for use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the product. It is best practice to handle the solid phosphoramidite under an inert atmosphere (e.g., argon or dry nitrogen).
-
Light Exposure: Minimize exposure to light at all stages of handling and storage to prevent photobleaching of the fluorescent dye.[1][2][9]
Experimental Protocols
Dissolution of VIC™ Phosphoramidite
This protocol describes the preparation of a stock solution of VIC™ phosphoramidite. Acetonitrile (MeCN) is the recommended solvent.[1][5]
Materials:
-
VIC™ phosphoramidite (6-isomer)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or dry Nitrogen)
-
Appropriate vials and syringes
Procedure:
-
Allow the vial of solid VIC™ phosphoramidite to equilibrate to room temperature before opening.
-
Under an inert atmosphere, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration. The table below provides the volume of acetonitrile needed to reconstitute specific masses of the phosphoramidite to common concentrations.[1]
-
Vortex the solution until the phosphoramidite is completely dissolved.
-
Store the resulting stock solution under the recommended conditions.
Reconstitution Table:
| Mass of VIC™ Phosphoramidite | Volume of MeCN for 1 mM Solution | Volume of MeCN for 5 mM Solution | Volume of MeCN for 10 mM Solution |
| 0.1 mg | 97.715 µL | 19.543 µL | 9.772 µL |
| 0.5 mg | 488.577 µL | 97.715 µL | 48.858 µL |
| 1 mg | 977.154 µL | 195.431 µL | 97.715 µL |
| 5 mg | 4.886 mL | 977.154 µL | 488.577 µL |
| 10 mg | 9.772 mL | 1.954 mL | 977.154 µL |
Source: Adapted from AAT Bioquest Technical Information.[1]
Automated Oligonucleotide Synthesis
VIC™ phosphoramidite is designed for use in standard automated oligonucleotide synthesizers.[1] The following is a generalized protocol for the incorporation of the VIC™ label at the 5'-terminus of an oligonucleotide.
Workflow:
Caption: Automated oligonucleotide synthesis cycle for incorporating VIC™ phosphoramidite.
Key Steps and Recommendations:
-
Coupling: A coupling time of 10 minutes is recommended for VIC™ phosphoramidite.[2] This ensures efficient reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Cleavage and Deprotection: Standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) are effective for removing the protecting groups on the VIC™ moiety.[1] Alternatively, a solution of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at a 1:1 ratio can be used, for example, at 65°C for 15 minutes, although this may result in the formation of minor side products.[2]
-
Purification: Following synthesis, cleavage, and deprotection, the fluorescently labeled oligonucleotide should be purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, correctly labeled product.
Logical Workflow for Handling and Use
The following diagram illustrates the logical progression from receiving the phosphoramidite to its use in synthesis.
References
- 1. 6-VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. VIC phosphoramidite, 6-isomer | AxisPharm [axispharm.com]
- 5. This compound, 1414265-81-8 | BroadPharm [broadpharm.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. twistbioscience.com [twistbioscience.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Mechanism of Action of VIC Phosphoramidite 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIC phosphoramidite (B1245037) 6-isomer is a crucial reagent in molecular biology and diagnostics, primarily utilized for the fluorescent labeling of oligonucleotides. As an asymmetrical xanthene dye, VIC exhibits fluorescence in the green-yellow portion of the visible spectrum, making it a popular choice for multiplex quantitative polymerase chain reaction (qPCR) and other nucleic acid analysis techniques.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of VIC phosphoramidite 6-isomer, detailing its application in oligonucleotide synthesis, its photophysical properties, and the subsequent conjugation of VIC-labeled oligonucleotides.
Core Mechanism of Action: Incorporation into Oligonucleotides
The primary mechanism of action of VIC phosphoramidite 6-isomer is its covalent incorporation into a growing oligonucleotide chain during automated solid-phase synthesis. This process leverages the well-established phosphoramidite chemistry, which occurs as a four-step cycle for each nucleotide addition.[4][5][6] VIC phosphoramidite is specifically designed to be the final addition to the 5'-terminus of the oligonucleotide.
The key reactive group in VIC phosphoramidite is the phosphoramidite moiety, which, upon activation, readily couples with the free 5'-hydroxyl group of the terminal nucleotide on the solid support.
The Four-Step Synthesis Cycle for 5'-Labeling with VIC Phosphoramidite:
-
Deblocking (Detritylation): The synthesis cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), rendering the 5'-hydroxyl available for the subsequent coupling reaction.[5]
-
Coupling: The VIC phosphoramidite 6-isomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative thereof. This activation protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic. The activated VIC phosphoramidite is then introduced to the solid support, where the free 5'-hydroxyl group of the growing oligonucleotide chain attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[6]
-
Capping: To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This capping step ensures that only the full-length oligonucleotides are extended in subsequent cycles.[4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly achieved using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine.[6]
Following the final coupling with VIC phosphoramidite and the subsequent capping and oxidation steps, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically with aqueous ammonia. The resulting 5'-VIC-labeled oligonucleotide is then purified, usually by high-performance liquid chromatography (HPLC).
Photophysical Properties of VIC Dye
The functionality of VIC-labeled oligonucleotides is intrinsically linked to the photophysical properties of the VIC dye. As a xanthene dye, its fluorescence arises from the electronic transitions within its conjugated aromatic system.
Upon absorption of a photon of appropriate energy, a VIC molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways, including the emission of a photon, a process known as fluorescence. The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Key photophysical parameters for VIC dye are summarized in the table below.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~526 nm | [7] |
| Emission Maximum (λem) | ~543 nm | [7] |
| Fluorescence Quantum Yield (ΦF) | 0.53 | [1] |
| Molar Extinction Coefficient (ε) at λex | 103,000 L·mol⁻¹·cm⁻¹ | [1] |
The fluorescence of VIC can be quenched by various mechanisms, which is a critical aspect of its application in assays like qPCR, where it is often paired with a quencher molecule. Common quenching mechanisms include Förster Resonance Energy Transfer (FRET) and static (contact) quenching. In FRET, the excited VIC dye (donor) non-radiatively transfers its energy to a nearby acceptor molecule (quencher) if their emission and absorption spectra overlap.
Experimental Protocols
Protocol 1: Automated 5'-Labeling of Oligonucleotides with VIC Phosphoramidite
This protocol outlines the general steps for the final coupling of VIC phosphoramidite 6-isomer during an automated solid-phase oligonucleotide synthesis.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the desired oligonucleotide sequence synthesized up to the final nucleotide
-
VIC phosphoramidite 6-isomer solution (typically 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Synthesizer Setup: Ensure the DNA/RNA synthesizer is properly primed with all necessary reagents and that the CPG column containing the synthesized oligonucleotide is correctly installed.
-
Final Deblocking: The synthesizer will perform a final deblocking step to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.
-
Coupling of VIC Phosphoramidite:
-
The VIC phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The standard coupling time for phosphoramidites is typically 2-5 minutes. For a bulkier molecule like VIC phosphoramidite, a longer coupling time (e.g., 10-15 minutes) may be programmed to ensure high coupling efficiency.
-
-
Capping: Any unreacted 5'-hydroxyl groups are capped by the sequential delivery of capping solutions A and B.
-
Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester by the delivery of the oxidizing solution.
-
Cleavage and Deprotection: Following the completion of the synthesis, the CPG column is removed from the synthesizer. The oligonucleotide is cleaved from the support and deprotected by incubation with concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for a specified period (typically 8-16 hours).
-
Purification: The crude VIC-labeled oligonucleotide is purified by reverse-phase HPLC to remove truncated sequences and other impurities.
Protocol 2: NHS Ester Conjugation of VIC to an Amino-Modified Oligonucleotide
This protocol describes the post-synthesis labeling of an oligonucleotide containing a primary amine with a VIC NHS ester.[8]
Materials:
-
Amino-modified oligonucleotide, purified and desalted
-
VIC NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0
-
Desalting columns (e.g., NAP-10) or HPLC system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
VIC NHS Ester Preparation: Immediately before use, dissolve the VIC NHS ester in anhydrous DMSO to a concentration of approximately 10-20 mM.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the VIC NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Remove the excess, unreacted VIC NHS ester and byproducts by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
-
Alternatively, for higher purity, the VIC-conjugated oligonucleotide can be purified by reverse-phase HPLC.
-
-
Quantification: Determine the concentration and labeling efficiency of the purified VIC-labeled oligonucleotide by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of VIC (~526 nm).
Visualizations
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Caption: Workflow for the conjugation of a VIC NHS ester to an amino-modified oligonucleotide.
Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [6-VIC] | AAT Bioquest [aatbio.com]
- 8. VIC NHS fluorophore Oligo Modifications from Gene Link [genelink.com]
VIC Dye Chemistry for Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry and application of VIC dye in automated oligonucleotide synthesis. VIC, a proprietary fluorescent dye, is a vital tool for labeling oligonucleotides used in a variety of molecular biology applications, most notably in quantitative real-time PCR (qPCR) as a reporter dye in TaqMan™ probes.
VIC Dye: Chemical Properties and Characteristics
VIC is an asymmetrical xanthene dye that fluoresces in the green-yellow region of the visible spectrum. Its spectral properties make it an excellent partner for multiplex qPCR assays, often used in conjunction with other dyes like FAM. The key spectral and physical properties of VIC are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 526 nm | [1] |
| Emission Maximum (λem) | 543 nm | [1] |
| Fluorescence Quantum Yield | 0.53 | [2] |
| Molecular Weight (Phosphoramidite) | 1023.38 g/mol | [3] |
| Solvent | Acetonitrile (B52724) | [3] |
Incorporation of VIC Dye into Oligonucleotides: The Phosphoramidite (B1245037) Method
The most common and efficient method for labeling an oligonucleotide with VIC dye at the 5'-terminus is through the use of VIC phosphoramidite during solid-phase synthesis. Phosphoramidite chemistry is the standard method for automated DNA and RNA synthesis, proceeding in a 3' to 5' direction.
VIC Phosphoramidite Structure
The VIC phosphoramidite monomer is a VIC dye molecule chemically modified to be compatible with the four-step cycle of oligonucleotide synthesis. A representative structure of 6-VIC phosphoramidite is shown below.
Caption: Chemical structure of VIC phosphoramidite.
The Oligonucleotide Synthesis Cycle with VIC Labeling
The incorporation of VIC at the 5'-end of an oligonucleotide occurs as the final coupling step in the synthesis cycle. The cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.
Caption: Automated oligonucleotide synthesis workflow for 5'-VIC labeling.
Experimental Protocols
The following sections provide a detailed methodology for the synthesis and purification of VIC-labeled oligonucleotides.
Materials and Reagents
-
VIC Phosphoramidite: 0.1 M solution in anhydrous acetonitrile.
-
DNA/RNA Phosphoramidites (A, C, G, T/U): Standard concentrations in anhydrous acetonitrile.
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride (B1165640) in THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Cleavage and Deprotection Solution:
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
AMA (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).
-
-
Purification Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Automated Oligonucleotide Synthesis
Standard automated DNA/RNA synthesizers are programmed for the phosphoramidite cycle. The following are key parameters for the incorporation of VIC phosphoramidite:
| Step | Reagent(s) | Typical Reaction Time |
| Deblocking | 3% TCA in DCM | 60-120 seconds |
| Coupling | VIC Phosphoramidite + Activator | 10 minutes[2] |
| Capping | Capping A + Capping B | 30-60 seconds |
| Oxidation | 0.02 M Iodine solution | 30-60 seconds |
Note on Coupling Efficiency: While standard nucleoside phosphoramidites typically exhibit coupling efficiencies greater than 99%, the efficiency for modified phosphoramidites like VIC can be slightly lower. A 10-minute coupling time is recommended to maximize the yield of the full-length, labeled product.[2] Some protocols suggest a double coupling step for critical labels to further enhance efficiency.[4]
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate (B84403) backbone are removed.
-
Transfer the solid support (CPG) to a screw-cap vial.
-
Add the cleavage and deprotection solution. Standard conditions using concentrated ammonium hydroxide or AMA are suitable for VIC dye.[2]
-
Ammonium Hydroxide: Incubate at 55°C for 8-12 hours.
-
AMA: Incubate at 65°C for 15 minutes. This is a faster deprotection method.[2]
-
-
After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Purification by HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying VIC-labeled oligonucleotides to ensure high purity for downstream applications.[5][6] Reverse-phase HPLC separates the desired full-length, VIC-labeled product from unlabeled failure sequences based on the hydrophobicity of the VIC dye.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Buffer B over 30 minutes) |
| Detection | UV absorbance at 260 nm (for oligonucleotide) and ~526 nm (for VIC dye) |
| Temperature | 50-60°C |
The collected fractions containing the pure VIC-labeled oligonucleotide are then desalted and lyophilized.
Application: TaqMan™ qPCR Assay
A primary application of VIC-labeled oligonucleotides is in TaqMan™ qPCR assays for gene expression analysis and genotyping. In this assay, the VIC-labeled oligonucleotide serves as a probe that hybridizes to a specific target sequence between the forward and reverse primers. The probe also contains a quencher molecule at its 3'-end.
Caption: Mechanism of a TaqMan™ qPCR assay using a VIC-labeled probe.
The proximity of the quencher to the VIC dye on the intact probe suppresses its fluorescence via Förster Resonance Energy Transfer (FRET). During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, releasing the VIC dye from the quencher. This separation results in an increase in fluorescence that is proportional to the amount of amplified product.
Conclusion
VIC dye, when incorporated into oligonucleotides via its phosphoramidite derivative, is a robust and reliable tool for a range of molecular biology applications. Understanding the underlying chemistry of its incorporation and the subsequent purification steps is crucial for obtaining high-quality labeled oligonucleotides that will perform optimally in sensitive assays such as qPCR. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with VIC-labeled oligonucleotides.
References
VIC Phosphoramidite 6-Isomer: A Technical Guide for Researchers
CAS Number: 1414265-81-8
This in-depth technical guide provides core information for researchers, scientists, and drug development professionals on VIC phosphoramidite (B1245037) 6-isomer, a key reagent in the synthesis of fluorescently labeled oligonucleotides.
Core Properties and Specifications
VIC phosphoramidite 6-isomer is an asymmetrical xanthene dye derivative widely utilized for labeling oligonucleotides at the 5'-terminus.[1][] Its spectral properties are similar to other fluorescent dyes like HEX and JOE, making it a versatile option for various applications, particularly in the design of quantitative PCR (qPCR) probes.[3] The phosphoramidite functional group enables its direct incorporation into automated, solid-phase oligonucleotide synthesis.
Physicochemical and Spectral Data
A summary of the key quantitative data for VIC phosphoramidite 6-isomer is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1414265-81-8 | [1][][3][4][5] |
| Molecular Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [1][][3] |
| Molecular Weight | 1023.37 g/mol | [1][][4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Acetonitrile (B52724) (MeCN) | [3] |
| Excitation Maximum (λex) | 525 nm | [][3] |
| Emission Maximum (λem) | 546 nm | [][3] |
| Purity | ≥95% | |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Experimental Protocols
The following section details the methodologies for the incorporation of VIC phosphoramidite 6-isomer into synthetic oligonucleotides, a crucial step in the development of fluorescent probes for molecular diagnostics and research.
Oligonucleotide Synthesis Workflow
The general workflow for synthesizing a VIC-labeled oligonucleotide involves standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The process begins with the oligonucleotide being synthesized on a solid support from the 3' to the 5' end. The VIC phosphoramidite is introduced in the final coupling step to attach the dye to the 5'-terminus.
Caption: Automated synthesis workflow for a 5'-VIC labeled oligonucleotide.
Key Experimental Steps:
-
Preparation of Reagents :
-
Dissolve VIC phosphoramidite 6-isomer in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Ensure all other synthesis reagents (activator, oxidizing agent, deblocking agent, and capping reagents) are fresh and properly installed on the synthesizer.
-
-
Automated Solid-Phase Synthesis :
-
Program the desired oligonucleotide sequence into the synthesizer.
-
The synthesis proceeds in cycles of detritylation, coupling, capping, and oxidation for each standard nucleotide.
-
In the final coupling cycle, the VIC phosphoramidite solution is delivered to the synthesis column to label the 5'-end of the oligonucleotide. A coupling time of 10 minutes is recommended for VIC phosphoramidite.
-
-
Cleavage and Deprotection :
-
Following synthesis, the solid support is treated to cleave the oligonucleotide and remove protecting groups from the bases and the phosphate (B84403) backbone.
-
Standard deprotection is carried out using concentrated ammonium (B1175870) hydroxide (B78521).
-
Alternatively, a solution of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used for faster deprotection (e.g., 15 minutes at 65°C), though this may result in minor side product formation.
-
-
Purification of the Labeled Oligonucleotide :
-
The crude, deprotected oligonucleotide solution contains the full-length VIC-labeled product as well as shorter, unlabeled failure sequences.
-
Purification is essential to isolate the desired product. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.
-
Application in qPCR Probe Design
VIC-labeled oligonucleotides are frequently used as probes in qPCR assays, such as TaqMan probes. These probes are designed to hybridize to a specific target sequence between the forward and reverse primers. The 5'-VIC label acts as a reporter fluorophore, while a quencher molecule is typically incorporated at the 3'-end.
qPCR Probe Mechanism of Action
The logical relationship of how a VIC-labeled probe functions in a qPCR assay is illustrated below.
References
Methodological & Application
Application Notes and Protocols for VIC Phosphoramidite 6-Isomer in 5'-End Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of VIC phosphoramidite (B1245037) 6-isomer for the 5'-end labeling of oligonucleotides. Detailed protocols for synthesis, purification, and quality control are provided, along with data presentation and visualizations to aid in experimental design and execution.
Introduction
VIC is an asymmetrical xanthene fluorescent dye commonly used for labeling oligonucleotides.[1][2][3] Its spectral properties, with an excitation maximum around 525-538 nm and an emission maximum around 543-554 nm, make it a suitable alternative for HEX and JOE dyes.[1][2][3][4][5] VIC-labeled oligonucleotides are widely utilized as probes in a variety of molecular biology applications, including real-time quantitative PCR (qPCR), fragment analysis, and hybridization-based assays.[4][6][7] The phosphoramidite form of VIC allows for its direct incorporation onto the 5'-terminus of an oligonucleotide during automated solid-phase synthesis.[7][8]
Properties of VIC Phosphoramidite 6-Isomer
A summary of the key properties of VIC phosphoramidite 6-isomer is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₉Cl₃N₃O₁₀P | [9] |
| Molecular Weight | 1023.38 g/mol | [7] |
| Appearance | White to off-white solid | [9] |
| Excitation Maximum (λex) | 525 - 538 nm | [4][5][10] |
| Emission Maximum (λem) | 543 - 554 nm | [4][5][11] |
| Molar Extinction Coefficient (ε) | ~103,000 L·mol⁻¹·cm⁻¹ at 525 nm | [10] |
| Fluorescence Quantum Yield (Φ) | ~0.53 | [10] |
| Recommended Diluent | Acetonitrile (B52724) | [7][10] |
| Storage Conditions | -20°C in the dark, desiccated | [10] |
Experimental Protocols
Automated 5'-End Labeling of Oligonucleotides
This protocol outlines the general procedure for incorporating VIC phosphoramidite at the 5'-end of an oligonucleotide using an automated DNA synthesizer.
Materials:
-
VIC phosphoramidite 6-isomer
-
Acetonitrile (anhydrous, synthesis grade)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., DCI or ETT)
-
Oxidizer solution
-
Capping reagents (Cap A and Cap B)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation of VIC Phosphoramidite Solution:
-
Dissolve the VIC phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Ensure the solution is completely dissolved before placing it on the synthesizer.
-
-
Oligonucleotide Synthesis:
-
Program the desired oligonucleotide sequence into the DNA synthesizer.
-
Standard synthesis cycles (deblocking, coupling, capping, oxidation) are used for the assembly of the oligonucleotide chain.
-
-
5'-End Labeling with VIC Phosphoramidite:
-
In the final coupling step, program the synthesizer to use the VIC phosphoramidite solution instead of a standard nucleoside phosphoramidite.
-
A longer coupling time of 10-15 minutes is recommended for the bulky VIC phosphoramidite to ensure high coupling efficiency.
-
-
Cleavage and Deprotection:
-
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Standard deprotection is typically performed using concentrated ammonium (B1175870) hydroxide (B78521).[7]
-
Alternatively, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used for faster deprotection (e.g., 15 minutes at 65°C), although this may lead to the formation of minor side products.[10]
-
Caution: Some fluorescent dyes are sensitive to harsh deprotection conditions. While VIC is generally stable, it is advisable to follow the manufacturer's specific recommendations.
-
Diagram of the 5'-End Labeling Workflow:
Caption: Automated workflow for 5'-VIC labeling of oligonucleotides.
Purification of VIC-Labeled Oligonucleotides
Purification is a critical step to remove unlabeled oligonucleotides (failure sequences) and free VIC dye.[12] High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying fluorescently labeled oligonucleotides.[12]
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude VIC-labeled oligonucleotide, deprotected and dried
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
RP-HPLC system with a C18 column
-
UV-Vis detector
Protocol:
-
Sample Preparation:
-
Resuspend the dried oligonucleotide pellet in Buffer A.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.
-
Inject the sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing acetonitrile (Buffer B) concentration. A typical gradient is from 5% to 60% Buffer B over 30 minutes.[10][12]
-
Monitor the elution at 260 nm (for the oligonucleotide) and at the excitation maximum of VIC (~525 nm) to specifically detect the labeled product.
-
-
Fraction Collection:
-
The VIC-labeled oligonucleotide is more hydrophobic than the unlabeled sequences and will therefore elute later.
-
Collect the peak that absorbs at both 260 nm and ~525 nm.
-
-
Post-Purification Processing:
-
Evaporate the collected fractions to dryness using a vacuum centrifuge.
-
Resuspend the purified VIC-labeled oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer, pH 8.0).
-
Expected HPLC Profile:
| Peak | Description | Elution Order |
| 1 | Free VIC dye | Early |
| 2 | Unlabeled failure sequences | Intermediate |
| 3 | VIC-labeled full-length oligonucleotide | Late |
Quality Control of VIC-Labeled Oligonucleotides
Quality control is essential to verify the identity and purity of the final product.
Method 1: Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[13][14]
-
Purpose: To confirm the molecular weight of the VIC-labeled oligonucleotide. The measured mass should correspond to the calculated mass of the sequence plus the mass of the VIC moiety.
-
Procedure: A small aliquot of the purified oligonucleotide is analyzed according to the instrument's standard protocol.
Method 2: UV/Vis Spectrophotometry
-
Purpose: To determine the concentration and labeling efficiency of the oligonucleotide.
-
Procedure:
-
Measure the absorbance of the purified oligonucleotide solution at 260 nm (A₂₆₀) and at the excitation maximum of VIC (~525 nm, Aᵥᵢ𝒸).
-
Oligonucleotide Concentration: The concentration can be estimated using the A₂₆₀ reading and the calculated molar extinction coefficient of the oligonucleotide. A correction factor for the VIC absorbance at 260 nm may be necessary for accurate quantification.
-
Labeling Efficiency: The ratio of Aᵥᵢ𝒸 to A₂₆₀ can provide an indication of the labeling efficiency.
-
Application: VIC-Labeled Probes in Real-Time qPCR
VIC-labeled oligonucleotides are frequently used as hydrolysis probes (e.g., TaqMan® probes) in real-time qPCR for multiplexing applications, often in combination with a FAM-labeled probe.[6][15]
Signaling Pathway in TaqMan® qPCR:
The signaling mechanism relies on Fluorescence Resonance Energy Transfer (FRET).[1][16][17][18][19] The VIC-labeled probe also contains a quencher molecule at its 3'-end.
Caption: FRET-based signaling of a VIC-labeled TaqMan® probe.
Performance Data of VIC-Labeled Probes in qPCR:
The performance of VIC-labeled probes is comparable to other commonly used dyes in its spectral range. The following table provides hypothetical but realistic performance data.
| Parameter | VIC-Labeled Probe | FAM-Labeled Probe |
| Target Gene | Housekeeping Gene (e.g., GAPDH) | Gene of Interest |
| Typical Cq Value | 18 - 25 | Dependent on expression level |
| Fluorescence Signal Intensity (ΔRn) | High | High |
| PCR Efficiency | 95 - 105% | 95 - 105% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low coupling efficiency of VIC phosphoramidite | - Insufficient coupling time- Degraded phosphoramidite- Inactive activator | - Increase coupling time to 10-15 minutes- Use fresh VIC phosphoramidite and anhydrous acetonitrile- Use fresh activator solution |
| Low yield of labeled oligonucleotide after purification | - Inefficient labeling- Loss during purification | - Optimize labeling reaction (see above)- Ensure proper fraction collection during HPLC |
| Presence of unlabeled oligonucleotides after purification | - Incomplete separation during HPLC | - Optimize HPLC gradient for better resolution between labeled and unlabeled species |
| High background fluorescence in qPCR | - Incomplete quenching- Probe degradation | - Ensure high-purity probes- Optimize probe design and storage conditions |
Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific applications and instrumentation. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. ulab360.com [ulab360.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. idtdna.com [idtdna.com]
- 6. goldbio.com [goldbio.com]
- 7. 6-VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 8. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 10. mz-at.de [mz-at.de]
- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 13. web.colby.edu [web.colby.edu]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. agilent.com [agilent.com]
- 17. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 18. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for VIC Phosphoramidite Coupling in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIC phosphoramidite (B1245037) is a fluorescent dye commonly used for 5'-labeling of oligonucleotides, which are essential components in various molecular biology applications, including quantitative PCR (qPCR), genetic analysis, and diagnostics. VIC emits in the green-yellow region of the visible spectrum. This document provides a detailed protocol for the efficient coupling of VIC phosphoramidite during solid-phase oligonucleotide synthesis, along with recommended deprotection procedures and troubleshooting guidelines.
Chemical Structure of VIC Phosphoramidite
VIC phosphoramidite is available as two different isomers, the 5-isomer and the 6-isomer. The choice of isomer can influence the spectral properties of the resulting labeled oligonucleotide.
Caption: Chemical structures of 5-VIC and 6-VIC phosphoramidites.
Oligonucleotide Synthesis Workflow with VIC Phosphoramidite Coupling
The incorporation of VIC phosphoramidite occurs as the final coupling step in a standard oligonucleotide synthesis cycle. The workflow involves the sequential removal of the 5'-dimethoxytrityl (DMT) protecting group, coupling of the phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the phosphite (B83602) triester linkage.
Caption: Automated oligonucleotide synthesis cycle with final VIC phosphoramidite coupling.
Experimental Protocols
VIC Phosphoramidite Coupling
This protocol outlines the steps for the automated coupling of VIC phosphoramidite to the 5'-end of a solid-phase-bound oligonucleotide.
Materials:
-
VIC phosphoramidite (5- or 6-isomer)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile or 0.25 M Dicyanoimidazole (DCI) in acetonitrile)
-
Standard capping and oxidation reagents for oligonucleotide synthesis
Procedure:
-
Dissolve the VIC phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.
-
Install the VIC phosphoramidite solution on a designated port of the automated DNA/RNA synthesizer.
-
Initiate the final coupling cycle of the oligonucleotide synthesis program.
-
Set the coupling time for the VIC phosphoramidite to 10 minutes .[1]
-
Proceed with the standard capping and oxidation steps as programmed in the synthesis cycle.
-
Upon completion of the synthesis, retain the final dimethoxytrityl (DMT) group on the oligonucleotide ("DMT-on") to facilitate purification.
Cleavage and Deprotection
Two primary methods are recommended for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the VIC dye.
Method A: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)
This is a conventional method suitable for routine deprotection.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Incubate the vial at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Method B: Fast Deprotection with AMA
This method significantly reduces the deprotection time but may result in the formation of a minor, non-fluorescent side product.[1]
Materials:
-
AMA solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Incubate the vial at 65°C for 15 minutes .[1]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Data Presentation
| Parameter | Recommendation | Notes |
| VIC Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Prepare fresh for each synthesis. |
| Activator | 0.45 M 1H-Tetrazole or 0.25 M DCI | Standard activators for phosphoramidite chemistry are effective. |
| Coupling Time | 10 minutes | Longer coupling times are generally recommended for modified phosphoramidites.[1] |
| Expected Coupling Efficiency | >98% | While specific data for VIC is not widely published, efficiencies are expected to be high, in line with other phosphoramidites. |
| Deprotection Method | Reagent | Temperature (°C) | Duration | Potential Issues |
| Standard | Concentrated Ammonium Hydroxide | 55 | 8 - 12 hours | Longer processing time. |
| Fast | AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 | 15 minutes | May produce a minor non-fluorescent side product.[1] |
Troubleshooting
Low coupling efficiency of VIC phosphoramidite can lead to a reduced yield of the final labeled oligonucleotide. The following logical diagram outlines potential causes and solutions.
Caption: Troubleshooting guide for low VIC phosphoramidite coupling efficiency.
References
Application Notes and Protocols for VIC Labeled Probes in Quantitative Real-time PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VIC® labeled probes for quantitative real-time PCR (qPCR). This document outlines the principles of VIC probes, their applications, detailed experimental protocols, and data analysis considerations, with a focus on multiplex assays.
Introduction to VIC® Labeled Probes
VIC® is a proprietary fluorescent dye developed by Applied Biosystems, now part of Thermo Fisher Scientific. It is a member of the xanthene dye family and emits a yellow-green fluorescence.[1] In the context of qPCR, VIC is commonly used as a reporter dye in TaqMan® hydrolysis probes.[2] These probes are dual-labeled oligonucleotides with a reporter dye (like VIC) on the 5' end and a quencher dye on the 3' end.[3] While the probe is intact, the quencher suppresses the reporter's fluorescence. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[3]
Key Properties of VIC® Dye:
| Property | Description |
| Excitation Maximum | ~526 nm |
| Emission Maximum | ~543 nm |
| Spectral Profile | Yellow-Green |
| Common Quenchers | Non-Fluorescent Quencher (NFQ) with a Minor Groove Binder (MGB), TAMRA, QSY®[4][5] |
| Compatibility | Compatible with most real-time PCR instruments. |
Advantages of VIC® Labeled Probes in qPCR
VIC® labeled probes offer several advantages, making them a popular choice for various qPCR applications:
-
High Specificity and Sensitivity: TaqMan® assays using VIC® probes provide high specificity by requiring the probe to bind to the target sequence for a signal to be generated. The inclusion of a Minor Groove Binder (MGB) allows for the use of shorter, more specific probes.[2]
-
Ideal for Multiplexing: VIC® has a distinct spectral profile that is well-separated from other common reporter dyes like FAM™ (green). This makes it an excellent choice for multiplex qPCR, allowing for the simultaneous detection and quantification of two or more targets in a single reaction.[1][2] This conserves precious samples, reduces reagent costs, and increases throughput.[6]
-
Robust and Reliable: VIC® is a stable and bright dye, providing strong signal intensity for reliable detection.[7]
-
Versatility: VIC® labeled probes can be used in a wide range of applications, including gene expression analysis, SNP genotyping, pathogen detection, and miRNA analysis.
Applications of VIC® Labeled Probes
Gene Expression Analysis (Duplex qPCR)
A primary application of VIC® labeled probes is in duplex gene expression analysis. In this setup, a target gene is typically labeled with a FAM™ probe, while an endogenous control gene (e.g., GAPDH, ACTB) is labeled with a VIC® probe.[8][9] This allows for the normalization of the target gene expression to the endogenous control in the same well, minimizing pipetting errors and improving data accuracy.[6]
Single Nucleotide Polymorphism (SNP) Genotyping
VIC® and FAM™ probes are commonly used together in TaqMan® SNP Genotyping Assays. Each probe is specific to one of the two alleles of a SNP. The differential fluorescence signals from VIC® and FAM™ allow for the clear discrimination between homozygous and heterozygous genotypes.[4]
Pathogen Detection
Multiplex qPCR assays using VIC® and other dyes can be designed to simultaneously detect the presence of different pathogens in a single sample, providing a rapid and efficient diagnostic tool.
Experimental Protocols
General Workflow for qPCR using VIC® Labeled Probes
The following diagram illustrates the general workflow for a typical qPCR experiment involving VIC® labeled probes, from RNA extraction to data analysis.
Caption: General qPCR workflow using VIC® probes.
Protocol for Duplex Gene Expression qPCR (FAM™/VIC®)
This protocol provides a general guideline for setting up a duplex qPCR reaction to analyze the expression of a target gene (detected with a FAM™ probe) and an endogenous control gene (detected with a VIC® probe).
Materials:
-
cDNA template
-
TaqMan® Gene Expression Master Mix (2X)
-
FAM™ labeled TaqMan® Assay for the target gene (20X)
-
VIC® labeled TaqMan® Assay for the endogenous control gene (20X)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Reaction Setup:
Prepare a master mix for the number of reactions required, including no-template controls (NTCs).
| Component | Volume per 20 µL Reaction | Final Concentration |
| TaqMan® Gene Expression Master Mix (2X) | 10 µL | 1X |
| FAM™ labeled Target Gene Assay (20X) | 1 µL | 1X |
| VIC® labeled Endogenous Control Assay (20X) | 1 µL | 1X |
| Nuclease-free water | Variable | - |
| cDNA template | Variable (e.g., 1-100 ng) | - |
| Total Volume | 20 µL |
Procedure:
-
Thaw all components on ice.
-
Gently vortex and briefly centrifuge all components before use.
-
Prepare the master mix according to the table above.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template to the appropriate wells. For NTCs, add nuclease-free water instead of cDNA.
-
Seal the plate, vortex gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Load the plate into the real-time PCR instrument.
Thermal Cycling Conditions (Standard):
| Stage | Temperature | Time | Cycles |
| UNG Activation | 50°C | 2 minutes | 1 |
| Polymerase Activation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute |
Instrument Setup:
-
Select the appropriate plate type.
-
Define the reporter dyes as FAM™ and VIC®.
-
Select a quencher (e.g., None or NFQ-MGB).
-
Set the passive reference dye if required by the master mix (e.g., ROX™).
Data Presentation and Analysis
Principles of Multiplex qPCR Data Analysis
In a duplex qPCR experiment, the instrument software will generate separate amplification plots for the FAM™ and VIC® channels. The cycle threshold (Ct) value for each target is determined independently. For gene expression analysis, the relative quantification is typically calculated using the ΔΔCt method.
Caption: Data analysis workflow for duplex qPCR.
Example Quantitative Data
The following table summarizes hypothetical data from a duplex qPCR experiment comparing the expression of a target gene in a treated versus an untreated sample.
Table 1: Example Duplex qPCR Data
| Sample | Target Gene (FAM™) Ct | Endogenous Control (VIC®) Ct | ΔCt (Target - Control) |
| Untreated | 22.5 | 19.0 | 3.5 |
| Treated | 25.0 | 19.2 | 5.8 |
Data Analysis:
-
ΔΔCt = ΔCt(Treated) - ΔCt(Untreated) = 5.8 - 3.5 = 2.3
-
Fold Change = 2-ΔΔCt = 2-2.3 ≈ 0.20
This indicates an approximate 5-fold downregulation of the target gene in the treated sample compared to the untreated sample.
Validation of Duplex Assays
It is crucial to validate that the duplex reaction does not inhibit the amplification of either target compared to singleplex reactions. This is typically done by comparing the Ct values obtained for each target in singleplex and duplex reactions. A significant increase in the Ct value in the duplex reaction may indicate inhibition.[10]
Table 2: Comparison of Singleplex vs. Duplex qPCR Performance
| Assay | Singleplex Average Ct | Duplex Average Ct | ΔCt (Duplex - Singleplex) |
| Target Gene (FAM™) | 22.4 | 22.6 | 0.2 |
| Endogenous Control (VIC®) | 19.1 | 19.3 | 0.2 |
A ΔCt of less than 1 is generally considered acceptable, indicating minimal interference in the duplex format.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No amplification in the VIC® channel | - Incorrect probe/primer concentration- Degraded probe or template- Instrument filter settings incorrect | - Verify probe and primer concentrations- Use fresh probe and template stocks- Check instrument settings for VIC® detection |
| High background fluorescence in the VIC® channel | - Probe degradation- Suboptimal probe design | - Aliquot probes to minimize freeze-thaw cycles- Ensure proper probe design and quality |
| Crosstalk from FAM™ channel into VIC® channel | - Spectral overlap between dyes | - Perform color compensation/calibration on the qPCR instrument- Use a master mix designed for multiplexing |
| Increased Ct values in duplex vs. singleplex | - Competition for reaction components | - Lower the concentration of the more abundant target's primers (primer-limiting)- Use a multiplex-optimized master mix |
Conclusion
VIC® labeled probes are a valuable tool for quantitative real-time PCR, particularly for multiplex applications. Their distinct spectral properties, combined with the specificity and sensitivity of TaqMan® chemistry, enable robust and reliable quantification of multiple targets in a single reaction. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively implement VIC® labeled probes in their qPCR experiments to obtain high-quality, reproducible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Applied Biosystems™ TaqMan™ Gene Expression Assay, VIC | Fisher Scientific [fishersci.ca]
- 3. genome.med.harvard.edu [genome.med.harvard.edu]
- 4. Duplexing TaqMan SNP Genotyping Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Duplex qPCR Gene Expression Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Note: Designing and Optimizing Multiplex qPCR Assays with VIC and FAM Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiplex quantitative polymerase chain reaction (qPCR) is a powerful and efficient technique that allows for the simultaneous amplification and quantification of multiple nucleic acid targets in a single reaction.[1][2] This approach conserves precious and limited samples, such as tissue biopsies, reduces reagent costs, and increases throughput.[3] By using probes labeled with distinct fluorescent dyes, researchers can analyze several genes of interest, including an endogenous control, in one well. This application note provides a detailed guide for designing and optimizing duplex qPCR assays using the common reporter dyes FAM and VIC.
FAM (6-carboxyfluorescein) and VIC are a popular dye combination for duplex qPCR. FAM is typically paired with the target that has lower expression levels due to its brighter signal, while VIC is often used for the more abundant target, such as a housekeeping gene.[2] VIC offers a strong signal and good spectral resolution, making it an excellent partner for FAM.[4] However, careful design and rigorous validation are crucial to prevent issues like competition for reagents and spectral overlap between the dyes, ensuring data accuracy and reliability.[5][6]
Principles of Multiplex Assay Design
Successful multiplex qPCR relies on the careful design of primers and probes to ensure all targets amplify with high specificity and efficiency under the same thermal cycling conditions.
Target and Amplicon Characteristics
-
Amplicon Length: Aim for short amplicons, typically between 50 and 150 base pairs, to ensure efficient amplification within standard cycling protocols.[2]
-
Primer Design: Primers for all targets should have similar melting temperatures (Tm), ideally around 60°C. The probe's Tm should be approximately 10°C higher than the primers' Tm.[7] Use software like Primer-BLAST to check for specificity and potential off-target binding.[1][3]
-
Probe Design: Probes should be labeled with spectrally distinct fluorophores. FAM and VIC are a common pairing, but real-time PCR instruments must be calibrated to differentiate their signals accurately.[8][9] Non-fluorescent quenchers (NFQs) are recommended over quenchers like TAMRA to reduce background fluorescence.
Reporter Dye and Quencher Selection
-
Reporter Dyes: FAM and VIC are a well-established pair. FAM emits at approximately 517 nm, while VIC emits at a longer wavelength (~551 nm).[9] This spectral separation allows for simultaneous detection with minimal crosstalk, although some spectral overlap is inevitable and is typically corrected by the instrument's software.[6][8]
-
Quenchers: Non-fluorescent quenchers (NFQs) combined with a Minor Groove Binder (MGB) can enhance probe specificity and signal-to-noise ratio.[2] QSY quenchers are also an excellent choice for multiplexing as they are compatible with a wide range of reporter dyes, including FAM and VIC.[7][9]
Experimental Workflow and Protocols
A systematic approach is required to develop a robust multiplex qPCR assay. The workflow involves initial in silico design, followed by singleplex validation of each assay, and finally, multiplex optimization and validation.
Experimental Workflow Diagram
Caption: Workflow for designing and validating a multiplex qPCR assay.
Protocol 1: Singleplex Assay Validation
Objective: To confirm the efficiency and specificity of each individual primer/probe set before combining them.
Materials:
-
qPCR Master Mix (compatible with probe-based assays)
-
Forward and Reverse Primers (for Target 1 and Target 2)
-
TaqMan Probes (Target 1-FAM, Target 2-VIC)
-
Template cDNA (a serial dilution series, e.g., 5-fold dilutions)
-
Nuclease-free water
-
qPCR plate and seals
Procedure:
-
Prepare Reaction Mixes: For each target, prepare a separate master mix. For a 20 µL reaction, combine:
-
10 µL 2x qPCR Master Mix
-
1.8 µL Forward Primer (final conc. 900 nM)
-
1.8 µL Reverse Primer (final conc. 900 nM)
-
0.4 µL Probe (final conc. 200 nM)
-
1.0 µL Nuclease-free water
-
-
Aliquot Mix: Pipette 15 µL of the reaction mix into the appropriate wells of a qPCR plate.
-
Add Template: Add 5 µL of your template dilution series to the wells. Include no-template controls (NTCs) for each assay.
-
Run qPCR: Seal the plate and run on a real-time PCR instrument using a standard thermal cycling protocol:
-
UNG Incubation: 50°C for 2 min (optional)
-
Polymerase Activation: 95°C for 10 min
-
Cycling (40 cycles): 95°C for 15 sec, 60°C for 60 sec
-
-
Analyze Data: Generate a standard curve for each assay. The PCR efficiency should be between 90-110% with an R² value > 0.99.[10]
Protocol 2: Multiplex Assay Optimization and Validation
Objective: To test the combined assays and ensure that their performance is not compromised compared to the singleplex reactions.
Procedure:
-
Prepare Multiplex Reaction Mix: Combine both primer/probe sets in a single master mix. If the endogenous control (VIC-labeled) is highly expressed, consider limiting its primer concentration to prevent it from exhausting reaction components.[5][11]
-
10 µL 2x qPCR Master Mix
-
1.8 µL Target 1 Fwd/Rev Primers (900 nM)
-
0.4 µL Target 1 FAM Probe (200 nM)
-
0.3 µL Target 2 Fwd/Rev Primers (150 nM - primer-limited)
-
0.4 µL Target 2 VIC Probe (200 nM)
-
2.1 µL Nuclease-free water
-
-
Set up Plate: Pipette 15 µL of the multiplex mix into wells. Add 5 µL of the same template dilution series used for the singleplex validation.
-
Run and Analyze: Use the same thermal cycling protocol. Analyze the data for both the FAM and VIC channels.
-
Compare Performance: The critical validation step is to compare the Cq values from the multiplex reaction to the singleplex reactions. The difference in Cq (ΔCq) for each target at each dilution point should ideally be less than 1.[10]
Data Presentation and Interpretation
Clear presentation of validation data is essential. The following table illustrates a comparison between singleplex and multiplex results for a hypothetical experiment.
| Template Dilution | Singleplex FAM (Cq) | Multiplex FAM (Cq) | ΔCq (Multi - Single) | Singleplex VIC (Cq) | Multiplex VIC (Cq) | ΔCq (Multi - Single) |
| 1:1 | 22.15 | 22.30 | 0.15 | 19.50 | 19.65 | 0.15 |
| 1:5 | 24.48 | 24.65 | 0.17 | 21.83 | 22.01 | 0.18 |
| 1:25 | 26.80 | 26.99 | 0.19 | 24.15 | 24.38 | 0.23 |
| 1:125 | 29.12 | 29.35 | 0.23 | 26.49 | 26.75 | 0.26 |
| NTC | Undetermined | Undetermined | N/A | Undetermined | Undetermined | N/A |
| Efficiency | 99.8% | 99.2% | - | 101.5% | 100.8% | - |
| R² Value | 0.999 | 0.998 | - | 0.999 | 0.999 | - |
As shown in the table, the ΔCq values are well below 0.5, and the efficiency and R² values remain excellent, indicating a successfully optimized multiplex assay.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Efficiency in Multiplex | Competition for reagents (dNTPs, polymerase) between assays.[2][5] | Lower the primer concentration for the more abundant target (primer-limiting).[5] Ensure the use of a master mix specifically designed for multiplexing.[2] |
| Amplification in NTC | Contamination or primer-dimer formation.[12] | Use fresh, nuclease-free water and reagents.[12] Redesign primers to minimize self-dimer or cross-dimer formation.[1] Perform a melt curve analysis if using intercalating dyes. |
| High Cq Variation | Inconsistent pipetting, poor sample quality, or PCR inhibitors.[12][13] | Ensure proper pipetting technique.[13] Use automated liquid handling for high throughput. Perform nucleic acid purification to remove inhibitors.[12] |
| Cq Delay in One Target | Suboptimal annealing temperature or an imbalance in primer concentrations.[14] | Optimize the annealing temperature using a gradient PCR.[14] Perform a primer concentration matrix to find the optimal balance for both assays.[14] |
Example Signaling Pathway Application
Multiplex qPCR is ideal for studying signaling pathways where the expression of a gene of interest is normalized to a stable housekeeping gene.
Caption: Measuring pathway-induced gene expression with multiplex qPCR.
This diagram illustrates how an external stimulus activates a signaling cascade, leading to the upregulation of a Gene of Interest (GOI). In a duplex qPCR assay, the GOI mRNA is detected with a FAM-labeled probe, while a stably expressed Housekeeping Gene (HKG) is detected with a VIC-labeled probe for normalization.
Conclusion
Designing a multiplex qPCR assay with FAM and VIC probes offers significant advantages in efficiency and sample conservation. Success hinges on careful in silico design, meticulous singleplex validation to establish baseline performance, and systematic multiplex optimization. By comparing multiplex Cq values directly to singleplex results and ensuring key performance metrics like efficiency and linearity are maintained, researchers can develop robust and reliable assays for accurate gene expression analysis.
References
- 1. qiagen.com [qiagen.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. dispendix.com [dispendix.com]
- 14. researchgate.net [researchgate.net]
VIC Phosphoramidite in Digital PCR: A Detailed Guide for Researchers
For Immediate Release
Application Note & Protocol
Introduction to VIC Fluorophore in Digital PCR
VIC phosphoramidite (B1245037) is a crucial reagent for synthesizing oligonucleotides labeled with the VIC fluorophore, a fluorescent dye widely used in molecular biology applications, including digital PCR (dPCR). VIC is a proprietary dye originally developed by Applied Biosystems, now part of Thermo Fisher Scientific. It exhibits excitation and emission maxima at approximately 538 nm and 554 nm, respectively, placing it in the yellow-green region of the visible spectrum. This spectral profile makes it an ideal partner for multiplexing with other common fluorophores, most notably FAM (6-carboxyfluorescein). The strong signal intensity and good spectral separation from FAM have established VIC as a reliable choice for dual-target detection in a single reaction.[1][2][3]
In digital PCR, the absolute quantification of nucleic acids is achieved by partitioning a sample into a large number of individual reactions. The presence or absence of a fluorescent signal in each partition after amplification allows for the direct counting of target molecules. VIC-labeled probes, typically TaqMan® hydrolysis probes, are instrumental in this process, providing the necessary fluorescence for detecting the target sequence.
Key Applications of VIC-labeled Probes in dPCR:
-
Multiplexing: VIC is most commonly used in combination with a FAM-labeled probe to enable the simultaneous detection and quantification of two different nucleic acid targets in the same sample.[4][5] This is particularly valuable for applications such as:
-
Copy Number Variation (CNV) Analysis: Determining the copy number of a target gene relative to a reference gene.[6][7]
-
Rare Mutation Detection: Identifying and quantifying low-frequency mutations in a background of wild-type sequences.[8][9][10]
-
Gene Expression Analysis: Measuring the expression levels of a target gene normalized to a housekeeping gene.
-
-
Genotyping: Distinguishing between different alleles of a gene.
Advantages of Using VIC in dPCR:
-
Strong Fluorescent Signal: VIC provides a bright signal, contributing to a high signal-to-noise ratio and clear discrimination between positive and negative partitions.[1]
-
Excellent Spectral Separation from FAM: The distinct emission spectra of FAM and VIC minimize crosstalk between the two channels, allowing for accurate dual-target quantification.
-
Established Chemistry: As a widely used fluorophore, protocols and reagents for VIC-labeled probes are well-established and commercially available.[3][11]
Data Presentation: Performance Characteristics of VIC
While direct, side-by-side quantitative comparisons of VIC and its common alternative HEX in dPCR are not extensively detailed in the provided search results, the information suggests comparable performance. Both are compatible with the same detection channels on most dPCR instruments.[4][6][12] Below is a summary of typical performance characteristics based on available information.
| Parameter | VIC | HEX | Notes |
| Excitation Max (nm) | ~538 | ~535 | Very similar excitation spectra.[12][13] |
| Emission Max (nm) | ~554 | ~556 | Very similar emission spectra, detectable in the same channel.[12][13] |
| Signal Intensity | Strong | Comparable to VIC | Both provide robust signals suitable for dPCR. Some studies suggest VIC may have a stronger signal than older alternatives like JOE.[1] SUN™ is presented as a modern equivalent to VIC with comparable or higher signal intensity.[13] |
| Common Quenchers | Non-Fluorescent Quenchers (NFQ) like MGB or Black Hole Quenchers (BHQ) | NFQ (e.g., BHQ) | The use of NFQs enhances signal-to-noise by reducing background fluorescence. |
| Multiplex Partner | FAM | FAM | Both are standardly paired with FAM for duplex assays.[4][5] |
Experimental Protocols
I. Protocol for Copy Number Variation (CNV) Analysis using VIC-labeled Probes on a Droplet Digital PCR (ddPCR) System
This protocol is adapted for a Bio-Rad QX200™ or similar ddPCR system for determining the copy number of a target gene relative to a known two-copy reference gene.[4]
1. Assay Design and Reagents:
-
Target Assay: Design a TaqMan probe labeled with FAM for the gene of interest.
-
Reference Assay: Use a pre-validated TaqMan probe for a stable diploid reference gene (e.g., RPP30) labeled with VIC or HEX.[6]
-
Primers: Design primers with a melting temperature (Tm) of approximately 60°C.
-
Probes: The probe Tm should be 5-10°C higher than the primers. The probe should not have a 'G' at the 5' end.[5]
-
ddPCR Supermix: Use a commercially available supermix for probes.
-
Restriction Enzyme: Select an enzyme that does not cut within the amplicon sequences.
2. Sample Preparation:
-
Extract high-quality genomic DNA (gDNA).
-
Quantify the gDNA concentration using a fluorometric method (e.g., Qubit).
-
For gDNA concentrations above 66 ng per reaction, perform restriction digestion to ensure proper droplet partitioning. A typical digestion reaction is as follows:
-
gDNA: up to 1 µg
-
Restriction Enzyme: 10-20 units
-
Buffer: 1x
-
Incubate at the recommended temperature for 1 hour.
-
Heat inactivate the enzyme if possible.
-
-
Dilute the digested DNA to a final concentration within the dynamic range of the assay (typically 1-100,000 copies per 20 µL reaction). For CNV analysis, an input of 1-50 ng of gDNA is recommended.
3. dPCR Reaction Setup (per 20 µL reaction):
| Component | Volume | Final Concentration |
| 2x ddPCR Supermix for Probes | 10 µL | 1x |
| 20x Target Primers/FAM Probe Mix | 1 µL | 900 nM primers / 250 nM probe |
| 20x Reference Primers/VIC Probe Mix | 1 µL | 900 nM primers / 250 nM probe |
| Restriction-digested gDNA | X µL | 1-50 ng |
| Nuclease-free Water | to 20 µL | - |
4. Droplet Generation and Thermal Cycling:
-
Vortex and centrifuge the reaction plate.
-
Transfer 20 µL of each reaction mix to a droplet generator cartridge.
-
Add 70 µL of droplet generation oil to the corresponding wells.
-
Generate droplets according to the manufacturer's instructions.
-
Transfer the droplets to a 96-well PCR plate and seal with foil.
-
Perform thermal cycling using the following conditions as a starting point:[14]
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 10 min | 1 |
| Denaturation | 94 | 30 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Enzyme Deactivation | 98 | 10 min | 1 |
| Hold | 4 | ∞ | 1 |
5. Data Acquisition and Analysis:
-
Read the droplets on the ddPCR system in both the FAM and VIC channels.
-
Analyze the data using the system's software to determine the concentration (copies/µL) of the target and reference genes.
-
Calculate the copy number using the ratio of the target gene concentration to the reference gene concentration, multiplied by the known copy number of the reference gene (usually 2).
II. Protocol for Rare Mutation Detection using VIC-labeled Probes
This protocol is designed for the detection of a specific mutation present at a low frequency. The wild-type allele is detected with a VIC-labeled probe, and the mutant allele with a FAM-labeled probe.
1. Assay Design and Reagents:
-
Wild-Type Assay: A TaqMan probe labeled with VIC or HEX specific to the wild-type sequence.
-
Mutant Assay: A TaqMan probe labeled with FAM specific to the mutation.
-
Primers: A single set of primers flanking the mutation site.
-
Follow the general guidelines for primer and probe design as in the CNV protocol.
2. Sample Preparation:
-
Extract and quantify DNA as described in the CNV protocol.
-
Restriction digestion is highly recommended to improve template accessibility.
3. dPCR Reaction Setup (per 20 µL reaction):
| Component | Volume | Final Concentration |
| 2x ddPCR Supermix for Probes | 10 µL | 1x |
| 20x Primers/Probes Mix (containing both FAM and VIC probes) | 1 µL | 900 nM primers / 250 nM each probe |
| Restriction-digested gDNA | X µL | As required |
| Nuclease-free Water | to 20 µL | - |
4. Droplet Generation, Thermal Cycling, and Data Analysis:
-
Follow the same procedures for droplet generation and thermal cycling as in the CNV protocol. An annealing temperature gradient may be necessary to optimize the separation between wild-type and mutant clusters.
-
Analyze the data using the rare mutation detection module of the software. The software will quantify the number of mutant and wild-type molecules, allowing for the calculation of the fractional abundance of the mutation.
Visualizations
Digital PCR Workflow for Multiplex CNV Analysis
Caption: Workflow for multiplex CNV analysis using dPCR.
Signaling Principle of a Duplex TaqMan Assay in dPCR
Caption: TaqMan probe signaling in duplex dPCR.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Applied Biosystems™ TaqMan™ Gene Expression Assay, VIC | Fisher Scientific [fishersci.ca]
- 4. Bio-Rad QX200 ddPCR system | Biomedical and Obesity Research Core | Nebraska [borc.unl.edu]
- 5. bio-rad.com [bio-rad.com]
- 6. mccarrolllab.org [mccarrolllab.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Multiplex Detection of Rare Mutations by Picoliter Droplet Based Digital PCR: Sensitivity and Specificity Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplexing TaqMan Assays for Rare Mutation Analysis Using Digital PCR - Behind the Bench [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. idtdna.com [idtdna.com]
- 14. dPCR Protocol [sigmaaldrich.com]
VIC Labeled Primers for DNA Fragment Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIC® labeled primers are a cornerstone of modern DNA fragment analysis, offering high-quality, reliable results for a wide range of genetic applications. VIC is a proprietary fluorescent dye developed by Applied Biosystems (now part of Thermo Fisher Scientific) that emits in the green-yellow region of the visible spectrum. Its superior spectral characteristics, including high signal intensity and narrow emission peak, make it an excellent choice for multiplexing applications where multiple fragments are analyzed simultaneously. These application notes provide an overview of VIC labeled primers, their advantages, and detailed protocols for their use in DNA fragment analysis.
Advantages of VIC Labeled Primers
VIC dye offers several key advantages over other fluorescent dyes, particularly older generation dyes like JOE and HEX:
-
Increased Signal Strength: The fluorescent signal from VIC dye is significantly stronger than that of JOE, leading to higher sensitivity and more robust detection of low-abundance fragments.[1]
-
Improved Spectral Resolution: VIC dye has a narrower emission peak compared to JOE, resulting in less spectral overlap with other dyes in a multiplex reaction.[1] This improved resolution leads to more accurate data deconvolution and more reliable allele calls.
-
Enhanced Multiplexing Capabilities: The combination of high signal intensity and narrow spectral emission makes VIC an ideal choice for multiplex PCR, where multiple loci are amplified and analyzed in a single reaction. It is commonly used in commercially available dye sets for fragment analysis, such as the DS-33 Dye Set (6-FAM™, VIC®, NED™, PET®, LIZ®).[2]
Spectral Properties
The spectral characteristics of a fluorescent dye are critical for its application in multiplex fragment analysis. The excitation and emission maxima of VIC dye are well-separated from other commonly used dyes, allowing for effective spectral discrimination.
| Dye | Excitation Max (nm) | Emission Max (nm) | Color Channel |
| 6-FAM™ | 495 | 520 | Blue |
| VIC® | 538 | 554 | Green |
| NED™ | 546 | 575 | Yellow/Black |
| PET® | 558 | 595 | Red |
Applications
VIC labeled primers are utilized in a diverse array of DNA fragment analysis applications, including:
-
Short Tandem Repeat (STR) Analysis: A fundamental technique in forensic science and human identification.
-
Microsatellite Instability (MSI) Analysis: Used in cancer research to assess genomic instability.
-
Amplified Fragment Length Polymorphism (AFLP) Analysis: A powerful tool for DNA fingerprinting and genetic mapping.
-
Loss of Heterozygosity (LOH) Analysis: Employed in cancer genetics to identify regions of chromosomal deletion.
-
Genotyping: Determining the genetic makeup of an individual, for example, in pharmacogenomics to predict drug response.
Experimental Workflow for DNA Fragment Analysis
The general workflow for DNA fragment analysis using VIC labeled primers involves several key steps, from initial PCR amplification to final data analysis.
General workflow for DNA fragment analysis.
Detailed Protocol: Multiplex STR Analysis
This protocol provides a detailed methodology for performing multiplex Short Tandem Repeat (STR) analysis using VIC labeled primers. This is a common application in forensic science and human identification.
Primer Design and Synthesis
For multiplex STR analysis, a panel of STR loci is selected. For each locus, one of the primers in the pair is labeled with a fluorescent dye. To enable multiplexing, different loci are labeled with different dyes (e.g., 6-FAM, VIC, NED, PET) and/or designed to produce amplicons of non-overlapping sizes.
Multiplex PCR Amplification
PCR Reaction Mix:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP Mix (2.5 mM each) | 200 µM | 2.0 µL |
| Multiplex Primer Mix (VIC labeled) | 0.04 - 0.4 µM each | Variable |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Genomic DNA (1-2 ng/µL) | 1-10 ng | 1.0 µL |
| Nuclease-free Water | - | to 25 µL |
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 94 | 30 sec | \multirow{3}{*}{30} |
| Annealing | 55-65 | 45 sec | |
| Extension | 72 | 60 sec | |
| Final Extension | 72 | 30 min | 1 |
| Hold | 4 | ∞ | 1 |
Note: Annealing temperature should be optimized for the specific primer set.
Capillary Electrophoresis Sample Preparation
Following PCR amplification, the labeled DNA fragments are prepared for separation by capillary electrophoresis.
-
Dilution of PCR Product: Dilute the PCR product to an optimal concentration. A starting point is a 1:10 to 1:50 dilution in nuclease-free water.[3] This step is crucial to avoid overloading the capillary, which can lead to "pull-up" artifacts where signal from one dye channel bleeds into another.
-
Loading Cocktail Preparation: Prepare a loading cocktail for each sample in a 96-well plate.
| Component | Volume per sample |
| Hi-Di™ Formamide | 9.5 µL |
| GeneScan™ LIZ™ Size Standard | 0.5 µL |
| Diluted PCR Product | 1.0 µL |
| Total Volume | 11.0 µL |
-
Denaturation: Seal the 96-well plate, vortex briefly, and centrifuge. Denature the samples by heating at 95°C for 3 minutes, followed by an immediate chill on ice for 3 minutes.
Capillary Electrophoresis and Data Analysis
The prepared samples are then loaded onto a capillary electrophoresis instrument (e.g., Applied Biosystems™ 3730 DNA Analyzer). The instrument separates the DNA fragments by size, and a laser excites the fluorescent dyes attached to the primers. The emitted fluorescence is captured by a detector, and the data is processed by specialized software (e.g., GeneMapper™ Software). The software uses the internal size standard (LIZ) to accurately determine the size of the VIC-labeled fragments and assign allele calls based on a pre-defined allelic ladder.
Quantitative Data and Performance
The performance of VIC labeled primers is characterized by high signal intensity and excellent sizing precision, which are critical for accurate and reproducible fragment analysis.
Signal Intensity Comparison
VIC dye consistently demonstrates higher signal intensity compared to older generation dyes like HEX and JOE. While specific relative fluorescence unit (RFU) values can vary depending on the instrument and experimental conditions, a qualitative comparison highlights the superior brightness of VIC.
| Dye | Relative Signal Intensity |
| 6-FAM™ | ++++ |
| VIC® | +++ |
| NED™ | ++ |
| PET® | + |
| HEX | ++ |
| JOE | + |
Note: This is a generalized comparison. Actual signal strength can be influenced by primer sequence and amplification efficiency.
Sizing Precision
Modern capillary electrophoresis instruments offer exceptional sizing precision, which is essential for distinguishing alleles that may differ by only a single base pair. The use of an internal size standard in every capillary run corrects for run-to-run variation, leading to highly reproducible results.
| Fragment Size Range (bp) | Typical Sizing Precision (Standard Deviation) |
| 75 - 200 | < 0.15 bp |
| 200 - 400 | < 0.25 bp |
| 400 - 600 | < 0.50 bp |
Troubleshooting
Even with robust protocols, issues can arise during DNA fragment analysis. The following table outlines common problems and potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal | - Insufficient DNA template- PCR inhibition- Inefficient primer annealing | - Increase DNA input- Purify DNA template- Optimize annealing temperature |
| Off-scale peaks | - PCR product is too concentrated | - Further dilute the PCR product before CE |
| "Pull-up" peaks | - Off-scale data in one color channel- Incorrect spectral calibration | - Dilute PCR product- Perform a new spectral calibration |
| Split peaks (+A) | - Incomplete non-template nucleotide addition by Taq polymerase | - Design primers with a G-rich 5' tail to promote A-addition |
Logical Relationship of Multiplex PCR Design
The design of a successful multiplex PCR experiment for fragment analysis requires careful consideration of both the spectral properties of the dyes and the size of the amplified fragments. The following diagram illustrates the logical relationship for designing a 4-plex assay using four different fluorescent dyes, including VIC.
Logical design of a multiplex PCR assay.
Conclusion
VIC labeled primers are an indispensable tool for high-performance DNA fragment analysis. Their superior brightness and spectral characteristics enable sensitive and reliable detection of DNA fragments, particularly in multiplexed assays. By following well-optimized protocols for PCR amplification and capillary electrophoresis, researchers can achieve high-quality, reproducible results for a wide range of genetic analysis applications, from forensic science to clinical research and drug development.
References
Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH) with VIC-Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization and localization of specific DNA or RNA sequences within the context of the cell or tissue. This technique is invaluable for a wide range of applications, including gene mapping, diagnosis of chromosomal abnormalities, and the study of gene expression. The choice of fluorophore used to label the hybridization probe is critical for the sensitivity and specificity of the assay. VIC is a green-yellow fluorescent dye that is a member of the xanthene dye family, similar to HEX and JOE.[1] While traditionally used extensively in real-time PCR applications, VIC-labeled probes also offer a viable option for multicolor FISH experiments due to their distinct spectral properties.
These application notes provide a comprehensive overview of the use of VIC-labeled probes in FISH, including their spectral characteristics, recommended protocols, and considerations for experimental design and data interpretation.
Properties of VIC Fluorophore
VIC is a fluorescent dye originally developed by Applied Biosystems.[2] It exhibits a relatively strong fluorescent signal and good spectral resolution, making it a suitable candidate for multiplexing with other common fluorophores.[3] The key spectral properties of VIC are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~526 - 538 nm | [2][4] |
| Emission Maximum | ~543 - 554 nm | [2][4] |
| Extinction Coefficient | 30,100 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | 550 g/mol | [2] |
Note: The exact excitation and emission maxima may vary slightly depending on the conjugation chemistry and the local microenvironment.
Applications of VIC-Labeled Probes in FISH
VIC-labeled probes can be employed in a variety of FISH applications, often as part of a multicolor probe set. Its emission in the green-yellow range of the spectrum allows it to be combined with blue, red, and far-red fluorophores for simultaneous detection of multiple targets.
-
Chromosome Enumeration: VIC-labeled probes targeting chromosome-specific centromeric or repetitive sequences can be used to determine the copy number of specific chromosomes in interphase or metaphase cells. This is critical for the diagnosis of aneuploidies and for monitoring chromosomal instability in cancer.
-
Gene Mapping and Rearrangement Analysis: Probes labeled with VIC can be designed to target specific gene loci to map their location on a chromosome or to detect chromosomal translocations, deletions, or amplifications.[5] In a dual-color break-apart probe strategy, for instance, a VIC-labeled probe can be paired with a red-labeled probe to detect rearrangements of a specific gene.
-
Multicolor FISH (M-FISH) / Spectral Karyotyping (SKY): In these advanced techniques, a cocktail of whole-chromosome painting probes, each labeled with a unique combination of fluorophores, is used to visualize all chromosomes in a different color. VIC can be one of the fluorophores in the combinatorial labeling scheme, contributing to the spectral signature of specific chromosomes.
Experimental Protocols
The following are generalized protocols for FISH using VIC-labeled probes. It is essential to optimize these protocols for the specific cell or tissue type and the particular probe being used.
Probe Preparation
VIC can be incorporated into oligonucleotide probes during synthesis using a VIC phosphoramidite. Alternatively, larger DNA probes can be labeled by enzymatic methods such as nick translation or random priming, incorporating a VIC-labeled dNTP. The quality and concentration of the labeled probe are critical for successful FISH.[6]
General FISH Protocol for Cultured Cells
This protocol is a starting point for performing FISH on cultured cells grown on slides.
Materials:
-
Slides with fixed cells
-
VIC-labeled FISH probe
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffets (e.g., 0.4x SSC with 0.3% NP-40, 2x SSC with 0.1% NP-40)
-
DAPI counterstain
-
Antifade mounting medium
-
Coplin jars
-
Water baths
-
Fluorescence microscope with appropriate filter sets for VIC and DAPI
Procedure:
-
Pre-treatment of Slides:
-
Immerse slides in 2x SSC for 5 minutes at room temperature.
-
Dehydrate slides through an ethanol (B145695) series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Denaturation:
-
Prepare a denaturation solution of 70% formamide/2x SSC and pre-warm to 72°C.
-
Immerse the slides in the denaturation solution for 2-5 minutes.
-
Immediately transfer the slides to ice-cold 70% ethanol for 2 minutes, followed by dehydration through an 85% and 100% ethanol series for 2 minutes each. Air dry the slides.
-
-
Probe Hybridization:
-
Denature the VIC-labeled probe by heating at 75°C for 5-10 minutes.
-
Apply the denatured probe to the denatured slide and cover with a coverslip.
-
Seal the coverslip with rubber cement to prevent evaporation.
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in 0.4x SSC/0.3% NP-40 at 72°C for 2 minutes.
-
Wash the slides in 2x SSC/0.1% NP-40 at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain to the slides and incubate in the dark for 5-10 minutes.
-
Briefly rinse the slides with 2x SSC.
-
Apply a drop of antifade mounting medium and cover with a coverslip.
-
-
Visualization:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for VIC (green-yellow emission) and DAPI (blue emission).
-
Data Presentation
The following table summarizes the key characteristics of VIC and other commonly used fluorophores in FISH for comparative purposes. It is important to note that performance can vary depending on the specific experimental conditions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Relative Brightness | Photostability |
| DAPI | 358 | 461 | Blue | Moderate | Moderate |
| VIC | ~530 | ~550 | Green-Yellow | High | Moderate |
| FAM | ~495 | ~520 | Green | High | Moderate |
| Cy3 | ~550 | ~570 | Orange-Red | Very High | High |
| Texas Red | ~589 | ~615 | Red | High | Moderate |
| Cy5 | ~649 | ~670 | Far-Red | High | High |
Relative brightness and photostability are generalized and can be influenced by the experimental setup and mounting medium.
Mandatory Visualizations
Experimental Workflow for FISH with VIC-Labeled Probes
Caption: A generalized workflow for performing Fluorescence In Situ Hybridization (FISH) using VIC-labeled probes.
Logical Relationship for Multicolor FISH Probe Design
Caption: Logical relationship in designing a multicolor FISH experiment incorporating a VIC-labeled probe.
Troubleshooting
Common issues encountered during FISH experiments and potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Weak or No VIC Signal | - Low probe labeling efficiency. | - Verify probe labeling and purification. |
| - Suboptimal hybridization conditions. | - Optimize hybridization temperature and time. | |
| - Inadequate denaturation. | - Ensure correct denaturation temperature and duration for both probe and sample. | |
| - Incorrect filter set on the microscope. | - Use a filter set appropriate for VIC's excitation and emission spectra. | |
| High Background | - Insufficient washing. | - Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |
| - Probe concentration is too high. | - Titrate the probe to determine the optimal concentration. | |
| - Non-specific binding. | - Include blocking DNA (e.g., Cot-1 DNA) in the hybridization mix. | |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize exposure time and use a neutral density filter. |
| - Ineffective antifade reagent. | - Use a high-quality, fresh antifade mounting medium. |
For more general troubleshooting, resources from experienced laboratories and manufacturers can provide additional guidance.[6][7]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Gene Link Modifications - VIC 5' fluorophore [genelink.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. idtdna.com [idtdna.com]
- 5. US7585964B2 - Methods of analyzing chromosomal translocations using fluorescence in situ hybridization (FISH) - Google Patents [patents.google.com]
- 6. clinicallab.com [clinicallab.com]
- 7. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for VIC Phosphoramidite in Automated Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIC phosphoramidite (B1245037) is a vital reagent for the incorporation of the VIC fluorescent dye onto synthetic oligonucleotides. VIC is an asymmetrical xanthene dye that fluoresces in the yellow-green portion of the visible spectrum.[1] It is widely utilized for labeling oligonucleotides for various applications in molecular biology, particularly as reporter probes in real-time quantitative PCR (qPCR) assays and for fragment analysis.[1][2] The synthesis chemistry for VIC is similar to that of other common dyes like FAM and TET, and it is known to provide a stronger fluorescent signal than JOE, making it an excellent choice for multiplex qPCR. This document provides a detailed guide for the efficient incorporation of VIC phosphoramidite in automated oligonucleotide synthesis.
Properties of VIC Phosphoramidite
VIC phosphoramidite is the ideal chemical form for introducing the VIC dye to the 5'-terminus of an oligonucleotide during automated solid-phase synthesis.[2][3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λmax) | 526 nm - 538 nm | [][5] |
| Emission Maximum (λmax) | 543 nm - 554 nm | [][5] |
| Molar Extinction Coefficient (ε) | ~103,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.53 | |
| Recommended Diluent | Anhydrous Acetonitrile (B52724) | |
| Common Isomer | 6-isomer | [1] |
Table 1: Spectral and Physical Properties of VIC Dye
Automated Oligonucleotide Synthesis: Protocols and Recommendations
The following protocols are intended for use with standard automated oligonucleotide synthesizers.
Reagent Preparation
Proper preparation of reagents is critical to achieving high coupling efficiency.
-
VIC Phosphoramidite Solution: Dissolve the VIC phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[3] Ensure the acetonitrile has a low water content (<30 ppm). The solution is typically stable for 2-3 days when stored under anhydrous conditions on the synthesizer.
-
Standard Reagents: Utilize high-quality, synthesis-grade ancillary reagents, including an activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole - ETT), capping solutions, an oxidizing agent, and a deblocking solution.
Synthesis Cycle Parameters
The key to successful incorporation of a modified phosphoramidite like VIC is an extended coupling time to overcome potential steric hindrance.
| Step | Reagent | Recommended Time |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Standard |
| Coupling (VIC) | 0.1 M VIC Phosphoramidite + Activator | 10 - 15 minutes |
| Coupling (Standard Bases) | 0.1 M A, C, G, T Phosphoramidites + Activator | 30 - 60 seconds |
| Capping | Acetic Anhydride/1-Methylimidazole | Standard |
| Oxidation | 0.02 M Iodine Solution | Standard |
Table 2: Recommended Synthesis Cycle Parameters
Note on Coupling Efficiency: While direct coupling efficiency data for VIC phosphoramidite is not widely published, it is understood that for modified phosphoramidites, extending the coupling time is crucial for achieving the >99% stepwise efficiency required for high-quality, full-length oligonucleotides.[] For particularly critical syntheses, a double coupling protocol for the VIC phosphoramidite can be employed to maximize the yield of the desired product.[3]
Post-Synthesis Cleavage and Deprotection
Due to the sensitivity of many fluorescent dyes to harsh deprotection conditions, a milder, faster deprotection strategy is recommended.
Recommended Protocol (AMA):
-
Cleavage from Support: Treat the synthesis support with a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) for 10 minutes at 65°C.[6][7]
-
Evaporation: Following deprotection, evaporate the AMA solution to dryness.
Standard Deprotection (Ammonium Hydroxide):
-
If AMA is not available, deprotection can be carried out using concentrated ammonium hydroxide at 55°C for 8-12 hours. However, this may lead to some degradation of the VIC dye.
Purification
Purification of the VIC-labeled oligonucleotide is essential to remove any truncated sequences or byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for purifying dye-labeled oligonucleotides. The lipophilic nature of the dimethoxytrityl (DMT) group (if left on during synthesis, i.e., "Trityl-On" purification) allows for excellent separation of the full-length, VIC-labeled product from failure sequences.
Quality Control
Post-purification, the quality of the VIC-labeled oligonucleotide should be assessed.
-
Mass Spectrometry (MALDI-TOF or ESI): To confirm the identity and purity of the final product by verifying its molecular weight.
-
UV/Vis Spectrophotometry: To quantify the oligonucleotide concentration (A260) and the incorporation of the VIC dye (A538).
Performance in qPCR
VIC-labeled probes are frequently used in multiplex qPCR assays, often paired with a FAM-labeled probe. The performance of a VIC-labeled probe is expected to be comparable to other commonly used fluorescent probes.
| Assay Target | Probe Label | Cq Value (10^6 copies) | R² of Standard Curve |
| Gene X | VIC | 20.1 | 0.999 |
| Gene X | SUN (VIC equivalent) | 20.0 | 0.999 |
| Gene Y | FAM | 19.8 | 0.998 |
Table 3: Representative qPCR Performance Data of a VIC-labeled Probe Compared to a Functional Equivalent and a FAM-labeled Probe for a Different Target. (Data adapted from a comparative study of a VIC-equivalent dye[2])
Visualized Workflows and Pathways
Automated Oligonucleotide Synthesis Cycle
Caption: The four-step automated oligonucleotide synthesis cycle.
Workflow for VIC-Labeled Oligonucleotide Production
Caption: Workflow from synthesis to final product.
TaqMan 5'-Nuclease Assay Principle
Caption: Principle of the TaqMan 5'-nuclease qPCR assay.
References
Troubleshooting & Optimization
Technical Support Center: VIC Phosphoramidite (6-Isomer)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VIC phosphoramidite (B1245037) (6-isomer) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for VIC phosphoramidite?
A1: Like other phosphoramidites, VIC phosphoramidite is susceptible to two primary degradation pathways:
-
Hydrolysis: In the presence of trace amounts of water, the phosphoramidite group can be hydrolyzed to a phosphonate (B1237965) monoester and subsequently to an H-phosphonate species. This renders the phosphoramidite inactive for coupling reactions.
-
Oxidation: The phosphorus (III) center is readily oxidized to a phosphorus (V) species, forming a phosphotriester. This oxidized form is also incapable of participating in the coupling step of oligonucleotide synthesis.
Q2: How can I minimize the degradation of VIC phosphoramidite?
A2: Proper storage and handling are crucial to minimize degradation.[1] VIC phosphoramidite should be stored at -20°C in the dark and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidation.[1] It is recommended to desiccate the product. Transportation at room temperature is possible for up to three weeks.[1] Once dissolved in an anhydrous solvent like acetonitrile (B52724), the solution should be used as quickly as possible.
Q3: What are the potential degradation byproducts of the VIC dye itself during oligonucleotide synthesis and deprotection?
Q4: I am observing low coupling efficiency with VIC phosphoramidite. What are the possible causes?
A4: Low coupling efficiency can stem from several factors:
-
Degraded Phosphoramidite: As mentioned, hydrolysis or oxidation of the phosphoramidite will render it inactive. Ensure your phosphoramidite is fresh and has been stored correctly.
-
Suboptimal Activator: The choice and concentration of the activator are critical. Ensure the activator is not degraded and is used at the recommended concentration.
-
Presence of Water: Moisture in the reagents or on the synthesis support will lead to hydrolysis of the phosphoramidite. Use anhydrous solvents and reagents.
-
Instrument Issues: Leaks, blockages, or improper calibration of the DNA synthesizer can lead to incorrect reagent delivery.
Q5: What are the recommended deprotection conditions for oligonucleotides labeled with VIC?
A5: Standard deprotection with ammonium (B1175870) hydroxide (B78521) can be used.[1] However, to potentially minimize side product formation related to the dye, a milder deprotection using AMA (a 1:1 solution of 30% ammonium hydroxide and 40% aqueous methylamine) for 15 minutes at 65°C is also an option.[1]
Troubleshooting Guides
Issue: Low Fluorescence Signal in Final Oligonucleotide
| Possible Cause | Recommended Action |
| Incomplete Deprotection of Dye Protecting Groups | Ensure complete removal of protecting groups from the VIC dye during the final deprotection step. Incomplete deprotection can quench fluorescence. |
| Degradation of VIC Dye | As mentioned, the VIC dye may be susceptible to degradation under harsh deprotection conditions. Consider using milder deprotection reagents like AMA.[1] |
| Low Coupling Efficiency | If the VIC phosphoramidite did not couple efficiently, the concentration of the full-length, labeled oligonucleotide will be low. Troubleshoot coupling efficiency as described above. |
| Incorrect Purification Method | Ensure the purification method (e.g., HPLC) is optimized for fluorescently labeled oligonucleotides to avoid loss of the product. |
Issue: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
| Possible Cause | Recommended Action |
| Hydrolyzed Phosphoramidite | An earlier eluting peak in reverse-phase HPLC may correspond to the H-phosphonate byproduct of hydrolysis. |
| Oxidized Phosphoramidite | A peak with a mass increase of 16 Da compared to the expected product may indicate oxidation of the phosphoramidite. |
| Dye Degradation Byproduct | An unexpected peak with altered fluorescence properties could be a degradation product of the VIC dye. Mass spectrometry can help identify the mass of this impurity. |
| Incomplete Removal of Protecting Groups | Peaks with masses corresponding to the oligonucleotide with protecting groups still attached may be observed if deprotection is incomplete. |
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following table summarizes general stability data for deoxynucleoside phosphoramidites in acetonitrile, which can serve as a guideline for handling VIC phosphoramidite solutions.
| Phosphoramidite | Purity Reduction after 5 weeks in Acetonitrile | Primary Degradation Pathways |
| dG | 39% | Hydrolysis, elimination of acrylonitrile, autocatalytic formation of cyanoethyl phosphonoamidates |
| dA | 6% | Hydrolysis, elimination of acrylonitrile, autocatalytic formation of cyanoethyl phosphonoamidates |
| dC | 2% | Hydrolysis, elimination of acrylonitrile, autocatalytic formation of cyanoethyl phosphonoamidates |
| T | 2% | Hydrolysis, elimination of acrylonitrile, autocatalytic formation of cyanoethyl phosphonoamidates |
Data adapted from a study on standard deoxynucleoside phosphoramidites.
Experimental Protocols
Protocol 1: HPLC Analysis of VIC-Labeled Oligonucleotides
Objective: To assess the purity of a crude or purified VIC-labeled oligonucleotide.
Materials:
-
VIC-labeled oligonucleotide sample
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
C18 Reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Prepare a solution of the oligonucleotide in Mobile Phase A.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of VIC (approximately 525 nm).
-
Analyze the chromatogram to determine the percentage of the main product peak and identify any impurity peaks.
Protocol 2: Mass Spectrometry Analysis of VIC-Labeled Oligonucleotides
Objective: To confirm the molecular weight of the VIC-labeled oligonucleotide and identify any degradation byproducts.
Materials:
-
Purified VIC-labeled oligonucleotide sample
-
Mass spectrometer (ESI or MALDI-TOF)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI)
Method (ESI-MS):
-
Desalt the oligonucleotide sample.
-
Dissolve the sample in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile with a small amount of a volatile salt or acid.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode.
-
Deconvolute the resulting multi-charged spectrum to obtain the neutral mass of the oligonucleotide.
-
Compare the observed mass with the calculated theoretical mass. Analyze any additional peaks for potential degradation products (e.g., +16 Da for oxidation).
Visualizations
Caption: Primary degradation pathways of VIC phosphoramidite.
Caption: Troubleshooting workflow for VIC phosphoramidite issues.
References
Technical Support Center: Minimizing Side Product Formation During Vicinal Diol Deprotection
Disclaimer: The following guide assumes that "VIC Deprotection" refers to the removal of protecting groups from vicinal (1,2-) and syn/anti (1,3-) diols, a common challenge in organic synthesis. The strategies and protocols provided are intended for informational purposes and should be adapted to specific substrates and laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for vicinal diols?
A1: The most widely used protecting groups for vicinal diols are cyclic acetals and ketals, due to their ease of installation and general stability. Silyl (B83357) ethers are also frequently employed. Key examples include:
-
Isopropylidene (Acetonide): Forms a five-membered ring with a 1,2-diol. It is stable to basic, reductive, and mild oxidative conditions but is readily cleaved by acid.[1][2][3]
-
Benzylidene Acetal (B89532): Forms a six-membered ring with a 1,3-diol or a five-membered ring with a 1,2-diol. It offers stability similar to acetonides but can also be cleaved under hydrogenolysis conditions.[2][4]
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups for alcohols. While they don't form a cyclic group with the diol, they are often used to protect both hydroxyls. Their stability is tunable based on the steric bulk of the silyl group.[4][5][6]
Q2: What are the primary causes of side product formation during the deprotection of vicinal diols?
A2: Side product formation is typically driven by the harshness of the deprotection conditions and the presence of other sensitive functional groups in the molecule. Common causes include:
-
Strongly Acidic Conditions: Standard acid-catalyzed hydrolysis of acetals can lead to the degradation of acid-sensitive moieties elsewhere in the molecule, such as glycosidic bonds in carbohydrates or other acid-labile protecting groups.[7]
-
Cationic Intermediates: The mechanism of acid-catalyzed acetal deprotection involves the formation of a carboxonium ion.[1] This reactive intermediate can be trapped by nucleophiles other than water, leading to undesired products.
-
Over-reaction or Incomplete Deprotection: Incorrect reaction times or temperatures can lead to a mixture of starting material, desired product, and partially deprotected intermediates, complicating purification.
-
Reagent-Induced Side Reactions: For instance, using trifluoroacetic acid (TFA) for deprotection can sometimes lead to the formation of trifluoroacetyl esters on the newly liberated hydroxyl groups.[8]
Q3: How can I achieve selective deprotection of one diol protecting group in the presence of others?
A3: Selective deprotection relies on exploiting the differential reactivity of the protecting groups. For instance, a terminal isopropylidene ketal can be selectively removed over an internal one using milder acidic conditions.[7][9] Similarly, different classes of silyl ethers can be removed selectively based on their steric and electronic properties. For example, a primary TBDMS ether can often be cleaved in the presence of a secondary or tertiary TBDMS ether, and a TMS ether can be removed without affecting a more robust TBDMS or TIPS ether.[5][10][11]
Troubleshooting Guides
Issue 1: Incomplete Acetonide Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to dilute HCl or H₂SO₄).[12] |
| Poor Solubility of Substrate | Use a co-solvent like THF or methanol (B129727) to improve the solubility of the protected compound in the aqueous acidic medium. |
| Short Reaction Time or Low Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Steric Hindrance | Highly hindered acetonides may require more forcing conditions (stronger acid, higher temperature) for complete removal. |
Issue 2: Formation of Undesired Byproducts During Acidic Deprotection
| Possible Cause | Recommended Solution |
| Degradation of Acid-Sensitive Groups | Use milder deprotection methods. Options include using aqueous acetic acid, catalytic amounts of a Lewis acid (e.g., Ce(OTf)₃, InCl₃), or enzymatic hydrolysis.[9][13] |
| Formation of Trifluoroacetyl Esters (with TFA) | Add a small amount of water (e.g., 5%) to the TFA to hydrolyze any trifluoroacetic anhydride (B1165640) that may have formed. Alternatively, switch to a non-acylating acid like HCl in an ethereal solvent.[8] |
| Acyl Migration | If adjacent ester groups are present, base-catalyzed acyl migration can occur after deprotection. It is crucial to maintain a neutral or slightly acidic pH during workup. |
| Elimination or Rearrangement | The carbocation intermediate formed during deprotection can lead to elimination or rearrangement in sensitive substrates. Using milder, buffered conditions can help suppress these pathways. |
Issue 3: Difficulty in Removing Silyl Ethers from a Vicinal Diol
| Possible Cause | Recommended Solution |
| Sterically Hindered Silyl Group | For bulky silyl ethers like TBDPS or TIPS, longer reaction times or more reactive fluoride (B91410) sources (e.g., HF-Pyridine) may be necessary compared to the conditions used for TMS or TES ethers.[5][6] |
| TBAF Reagent is Old or Wet | Use freshly opened or properly stored Tetrabutylammonium fluoride (TBAF). The presence of excess water can reduce its efficacy. |
| Base-Sensitive Substrate | TBAF is basic and can cause side reactions like elimination or epimerization.[6] Buffer the reaction mixture with a mild acid like acetic acid or use a non-basic fluoride source such as HF-Pyridine or triethylamine (B128534) trihydrofluoride (3HF·Et₃N).[6] |
Quantitative Data on Deprotection Methods
Table 1: Comparison of Acetonide Deprotection Conditions
| Entry | Substrate | Reagent/Conditions | Time | Yield (%) | Side Products Noted |
| 1 | Glycoside with Terminal Acetonide | 80% Acetic Acid (aq.) | 4h | 95% | Minimal |
| 2 | Steroid with Hindered Acetonide | 2M HCl in THF/H₂O (1:1) | 6h | 90% | Some minor degradation |
| 3 | Nucleoside with Acetonide | Ceric Ammonium (B1175870) Nitrate (cat.), CH₃CN/H₂O | 30 min | 92% | None reported[1] |
| 4 | Complex Polyol | Iodine (10 mol%) in Acetone | 5-30 min | >90% | Tolerates acid-sensitive groups[13][14] |
Note: Yields are highly substrate-dependent and the above data is illustrative.
Key Experimental Protocols
Protocol 1: General Acetonide Deprotection with Aqueous Acid
-
Preparation: Dissolve the isopropylidene-protected compound (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water (e.g., 2:1 v/v).
-
Reaction: Add a 2M aqueous solution of hydrochloric acid (HCl) until the final acid concentration is approximately 0.5 M.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, staining with a suitable agent (e.g., p-anisaldehyde or potassium permanganate).
-
Workup: Once the starting material is consumed, neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
Protocol 2: Silyl Ether Deprotection using TBAF
-
Preparation: Dissolve the silyl-protected compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Add a 1.0 M solution of TBAF in THF (1.2 eq per silyl group) dropwise at 0 °C. Allow the reaction to warm to room temperature.
-
Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude diol by flash column chromatography.[6]
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Acetonides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. benchchem.com [benchchem.com]
- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VIC-Labeled Probes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) of VIC-labeled probes in their experiments.
Troubleshooting Guides
Issue: Low or No VIC Signal
A common challenge encountered is a weak or absent fluorescent signal from the VIC-labeled probe. This can manifest as a low relative fluorescence unit (RFU) value or a complete failure to detect amplification.
Initial Checks:
-
Verify Instrument Settings: Ensure the correct filters for VIC dye are selected on your qPCR instrument. VIC has an excitation maximum of approximately 538 nm and an emission maximum of around 554 nm.[1]
-
Confirm Probe and Primer Integrity:
-
Check the quality control data provided by the oligo manufacturer.
-
Ensure that the probe and primers have not degraded due to improper storage or excessive freeze-thaw cycles. It is recommended to aliquot probes and primers into smaller volumes and limit freeze-thaw cycles to no more than ten.[2]
-
Visually inspect the fluorescently labeled oligos to confirm they are labeled.
-
-
Review Assay Design: Double-check the oligo sequences to confirm they are correct for the target.
Troubleshooting Workflow for Low/No VIC Signal:
Caption: Troubleshooting workflow for low or no VIC signal.
Experimental Protocol: Probe and Primer Concentration Optimization
-
Objective: To determine the optimal concentrations of the VIC-labeled probe and primers to maximize the signal-to-noise ratio.
-
Methodology:
-
Set up a matrix of reactions with varying concentrations of the forward primer, reverse primer, and VIC-labeled probe.
-
A common starting point is 900 nM for primers and 250 nM for the probe.[3]
-
Test primer concentrations ranging from 100 nM to 900 nM and probe concentrations from 50 nM to 250 nM.
-
Run the qPCR experiment with a known positive control template.
-
Analyze the amplification plots and Cq values. The optimal condition will be the combination that gives the lowest Cq value with the highest fluorescence signal without introducing background noise.
-
-
Considerations:
Issue: High Background Noise with VIC Probes
High background fluorescence can obscure the true signal, leading to a poor signal-to-noise ratio and making it difficult to accurately quantify target levels.
Potential Causes and Solutions:
-
Probe Degradation: The probe may be degraded, leading to the separation of the fluorophore and quencher.
-
Solution: Use a fresh aliquot of the probe. Check the no-template control (NTC) for an increase in fluorescence, which can indicate probe degradation.[5]
-
-
Inefficient Quenching: The quencher may not be effectively absorbing the fluorescence from the VIC dye.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of probe or other reaction components can contribute to background noise.
-
Solution: Optimize the probe concentration as described in the previous section.
-
-
Contaminated Reagents: Contamination of reagents with target DNA or other fluorescent substances can cause high background.
-
Solution: Use fresh, nuclease-free water and other reagents. Always run a no-template control (NTC) to check for contamination.[9]
-
Troubleshooting Workflow for High Background Noise:
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pcrbio.com [pcrbio.com]
- 5. pcrbio.com [pcrbio.com]
- 6. WO2019169307A1 - Novel quencher and reporter dye combinations - Google Patents [patents.google.com]
- 7. Fluorophores and quenchers | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. science.smith.edu [science.smith.edu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Managing VIC Dye in Multiplex qPCR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing spectral overlap when using VIC dye in multiplex quantitative real-time PCR (qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is VIC dye and what are its spectral characteristics?
A1: VIC dye is a fluorescent dye commonly used to label TaqMan® probes in qPCR assays. It belongs to the xanthene class of dyes and is spectrally similar to HEX and JOE.[1] VIC is often used in multiplex assays as the reporter for a second target or an endogenous control. Its key spectral properties are:
Q2: What is spectral overlap in multiplex qPCR?
A2: Spectral overlap, or "crosstalk," occurs when the fluorescence emission spectrum of one dye (e.g., FAM) overlaps with the emission spectrum of another dye in the multiplex panel (e.g., VIC).[4] This can lead to the signal from one fluorophore being incorrectly detected in the channel designated for another, a phenomenon often referred to as "bleed-through."[4] This is a critical issue in multiplex qPCR as it can lead to inaccurate quantification.
Q3: I'm seeing a signal in the VIC channel, but I'm only using a FAM-labeled probe. What's happening?
A3: This is a classic example of spectral bleed-through. The broad emission spectrum of FAM (peak ~517-520 nm) can extend into the detection range of the VIC channel.[5] This results in the qPCR instrument detecting FAM fluorescence as if it were VIC signal, leading to false positives or inaccurate quantification in the VIC channel.[4][6]
Q4: What is spectral calibration and why is it necessary?
A4: Spectral calibration is a process that characterizes the unique spectral profile of each fluorescent dye used in an assay on a specific qPCR instrument. The instrument's software then uses this information to perform "color compensation," a mathematical correction that subtracts the bleed-through signal from other dyes in each channel. This ensures that the signal recorded in a specific channel (e.g., the VIC channel) originates only from the intended dye (VIC). Performing a spectral calibration is crucial for accurate data in multiplex qPCR.[7]
Q5: Which dyes are commonly and compatibly used with VIC in multiplex qPCR?
A5: VIC is frequently paired with FAM for duplex assays. For higher-plex reactions, other dyes are chosen based on their spectral separation. It's essential to select dyes with minimal spectral overlap.[5][6] When designing a multiplex panel, it is also recommended to pair the brightest dye (like FAM) with the target that has the lowest abundance, and dimmer dyes (like VIC) with more abundant targets, such as housekeeping genes.[6]
Data Presentation: Common qPCR Fluorophores
The table below summarizes the spectral properties of VIC and other commonly used dyes in multiplex qPCR.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Multiplex Partners |
| FAM | ~495 | ~520 | VIC, HEX, ROX, Cy5 |
| VIC | ~538 | ~554 | FAM, ROX, Cy5 |
| HEX | ~538 | ~555 | FAM, ROX, Cy5 |
| ROX | ~575 | ~602 | FAM, VIC, Cy5 |
| Cy5 | ~648 | ~667 | FAM, VIC, ROX |
Visualizations
Caption: Conceptual diagram of FAM emission causing signal bleed-through into the VIC channel.
Caption: Workflow for addressing spectral crosstalk in multiplex qPCR.
Troubleshooting Guide
Problem: My VIC signal is weak or absent in my duplex assay with FAM.
-
Possible Cause 1: Suboptimal Primer/Probe Concentrations. In a multiplex reaction, reagents are shared. If the FAM-labeled target is highly abundant, it may deplete the reaction components, leading to poor amplification of the VIC-labeled target.
-
Solution: Optimize the primer and probe concentrations for each assay. You may need to use a lower concentration of the FAM probe/primers if its target is more abundant.
-
-
Possible Cause 2: Incorrect Dye-Quencher Combination. Ensure that the quencher used on your VIC-labeled probe is compatible and efficient.
-
Solution: Verify the spectral compatibility of your VIC dye and its quencher. Using a dark quencher can often improve signal-to-noise ratio.
-
Problem: Even after spectral calibration, I see some residual signal from FAM in my VIC-only control.
-
Possible Cause 1: Expired or Incorrect Calibration. The spectral calibration on the instrument may be outdated, or it might have been performed incorrectly.
-
Solution: Rerun the spectral calibration for all the dyes in your multiplex panel according to the manufacturer's protocol. Ensure you are using fresh, high-quality calibration plates or solutions.
-
-
Possible Cause 2: High FAM Probe Concentration. An excessively high concentration of the FAM-labeled probe can lead to a signal that is too bright for the software to fully compensate.
-
Solution: Try reducing the concentration of your FAM-labeled probe.
-
Problem: My Cq values for the VIC-labeled target are inconsistent between singleplex and multiplex reactions.
-
Possible Cause: Competition for Reagents. The presence of the FAM-labeled assay components is likely competing for shared resources like dNTPs and polymerase, affecting the efficiency of the VIC-labeled assay.
-
Solution: Re-validate the assay in a multiplex format. A slight shift in Cq is sometimes acceptable, but a significant change indicates that optimization of primer and probe concentrations is necessary. Consider primer-limiting the assay for the more abundant target.[3]
-
Experimental Protocols
Protocol 1: Spectral Calibration on an Applied Biosystems QuantStudio™ System (e.g., 7 Flex)
This protocol outlines the general steps for performing a spectral calibration using pre-made calibration plates.
Materials:
-
QuantStudio™ Real-Time PCR System
-
Appropriate QuantStudio™ Spectral Calibration Plates (including a VIC™ dye plate) for your block type (e.g., 96-well).[8]
-
Plate centrifuge
Methodology:
-
Prepare the Calibration Plate:
-
Remove the required calibration plate (e.g., VIC™ Dye Spectral Calibration Plate) from its packaging.
-
Vortex the plate for 5 seconds and then centrifuge for 2 minutes at <1500 rpm to ensure all liquid is at the bottom of the wells.[9]
-
-
Set up the Calibration Run in the Software:
-
Power on the QuantStudio™ instrument and launch the software.
-
Navigate to the instrument console and select your instrument.
-
Go to the "Maintenance" or "Manage Instrument" section.[10]
-
Select "Calibration" and then choose "Dye Calibration" or "Pure Dye Calibration".
-
-
Run the Calibration:
-
Follow the on-screen prompts to start the calibration run.
-
Select the dye you are calibrating (VIC) from the list.
-
When prompted, load the VIC dye calibration plate into the instrument. Ensure well A1 is correctly oriented.
-
Start the run. The instrument will read the fluorescence of the pure dye across all its filters.
-
-
Repeat for All Dyes:
-
Repeat steps 1-3 for all other dyes in your multiplex panel (e.g., FAM, ROX, etc.).
-
-
Complete Calibration:
-
Once all dyes are calibrated, the software will save the new calibration profile. This profile will be used for color compensation in subsequent experiments.
-
Protocol 2: Verifying and Performing Dye Calibration on a Bio-Rad CFX System (e.g., CFX96)
Bio-Rad CFX systems are often factory-calibrated for common dyes, including VIC. However, you can verify this and perform a new calibration if needed.
Materials:
-
Bio-Rad CFX Real-Time PCR System
-
Pure dye solution for VIC (and other dyes) at an appropriate concentration (e.g., 300 nM).
-
PCR plate and optical seal compatible with your instrument.
-
Nuclease-free water or appropriate buffer.
-
Micropipettes and sterile, filter-barrier tips.
Methodology:
-
Verify Existing Calibrations:
-
Open the CFX Maestro™ software.
-
From the "Tools" menu, select "Instrument Settings" and go to the "Calibrated Dyes" tab to see which fluorophores are calibrated.
-
-
Prepare the Dye Calibration Plate:
-
In the CFX Maestro™ software, go to "Tools" and open the "Dye Calibration Wizard".[11]
-
Select the fluorophore you wish to calibrate (e.g., VIC). If it's not in the list, you can add it.
-
The software will display a plate layout indicating which wells to fill.
-
Pipette the specified volume (e.g., 25-50 µL) of the pure VIC dye solution into the designated wells.[11]
-
Pipette the same volume of nuclease-free water or buffer into the "blank" wells.
-
Seal the plate securely with an optical seal and centrifuge briefly.
-
-
Run the Calibration:
-
Place the calibration plate in the instrument.
-
In the Dye Calibration Wizard, click "Calibrate" and follow the on-screen instructions to start the run.
-
The instrument will heat the block and read the plate, which takes approximately 7-10 minutes.
-
-
Save and Apply the Calibration:
-
Once the run is complete, the software will display the results.
-
Save the new calibration file. The instrument will now use this updated information for color compensation.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. science.smith.edu [science.smith.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. VIC™ Dye Spectral Calibration Plate, Fast 96-well - FAQs [thermofisher.com]
- 11. mikrogen.de [mikrogen.de]
Technical Support Center: HPLC Purification of VIC-Labeled Oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of VIC-labeled oligonucleotides.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of VIC-labeled oligonucleotides.
| Issue | Potential Cause | Recommended Solution |
| No Peak or Low Signal | 1. Incorrect Detection Wavelength: The detector is not set to the absorbance maximum of the VIC dye (around 526 nm).[1] | 1. Adjust Detector Wavelength: Set the detector to the excitation and emission maxima of the VIC dye, which are approximately 526 nm and 543 nm, respectively.[1] |
| 2. Sample Degradation: The VIC dye or the oligonucleotide itself may have degraded. VIC and other fluorescent dyes can be sensitive to the basic conditions used in deprotection.[2][3] | 2. Optimize Deprotection: Use milder deprotection conditions if possible. For sensitive dyes, consider using UltraMILD monomers and deprotection with potassium carbonate in methanol.[3][4] Ensure proper storage of the oligonucleotide. | |
| 3. System Leak or Blockage: A leak in the HPLC system or a blockage can prevent the sample from reaching the detector. | 3. System Check: Inspect the HPLC system for any leaks, especially at fittings and connections. Check for blockages in the tubing, injector, or column.[5] | |
| Broad or Tailing Peaks | 1. Secondary Structure Formation: Oligonucleotides, especially those with high GC content, can form secondary structures like hairpin loops, leading to broad peaks.[6] | 1. Increase Column Temperature: Elevating the column temperature to around 60 °C can help denature secondary structures.[6][7] |
| 2. Inappropriate Mobile Phase Conditions: Incorrect buffer concentration or pH can lead to poor peak shape.[8][9] | 2. Optimize Mobile Phase: Ensure the buffer concentration is adequate (e.g., 5-10 mM for reversed-phase).[8] Adjusting the pH can also improve peak shape. | |
| 3. Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can cause peak tailing. | 3. Column Maintenance: Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[9] Using a guard column can help protect the analytical column.[8] | |
| Split Peaks | 1. Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, distorting the sample flow.[8] | 1. Backflush the Column: Reverse the column and flush it to waste for a few minutes to dislodge any particulates.[8] |
| 2. Sample Injection Issues: Problems with the injector, such as a faulty rotor seal, can cause split peaks.[5] | 2. Injector Maintenance: Inspect and maintain the injector according to the manufacturer's guidelines. | |
| 3. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. | 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Ghost Peaks | 1. Contaminants in the Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as ghost peaks. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. |
| 2. Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run. | 2. Implement a Thorough Wash Cycle: Run a blank gradient with a strong solvent after each sample to clean the column and injector. | |
| 3. Air Bubbles: Air bubbles in the system can cause spurious peaks. | 3. Degas Mobile Phase: Ensure the mobile phase is properly degassed before use.[5] | |
| Poor Resolution/Separation | 1. Suboptimal Gradient: The elution gradient may not be shallow enough to separate the target oligonucleotide from its failure sequences. | 1. Optimize Gradient: Decrease the gradient slope to improve the separation of closely eluting species.[7] |
| 2. Inappropriate Column Chemistry: The stationary phase may not be suitable for the separation of oligonucleotides. | 2. Select Appropriate Column: Use a column specifically designed for oligonucleotide separation, such as a C18 column with a suitable pore size.[6][10] | |
| 3. Ion-Pairing Reagent Issues: The concentration of the ion-pairing agent (e.g., TEAA) may be too low or too high. | 3. Adjust Ion-Pairing Reagent Concentration: Optimize the concentration of the ion-pairing reagent in the mobile phase. An increase in TEA concentration can improve separation selectivity.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC for purifying VIC-labeled oligonucleotides?
A1: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most common and effective method for purifying fluorescently labeled oligonucleotides like those with VIC dye.[10][11][12] This technique separates molecules based on their hydrophobicity. The VIC dye adds significant hydrophobicity to the oligonucleotide, which aids in its separation from unlabeled failure sequences.[13][14]
Q2: What are the typical mobile phases used for purifying VIC-labeled oligonucleotides?
A2: A common mobile phase system for IP-RP-HPLC of oligonucleotides consists of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or a combination of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[10] A typical concentration is 0.1 M TEAA at a pH of around 7.[15]
-
Mobile Phase B: Acetonitrile is the most common organic modifier.[6]
Q3: How can I improve the yield of my purified VIC-labeled oligonucleotide?
A3: To improve yield, you can:
-
Optimize Synthesis and Deprotection: Ensure high coupling efficiency during synthesis to minimize failure sequences.[16] Use appropriate deprotection conditions to prevent degradation of the VIC dye.[2][17]
-
Careful Fraction Collection: Collect fractions precisely around the main peak to avoid including impurities.
-
Minimize Adsorption: The negatively charged phosphate (B84403) backbone of oligonucleotides can adsorb to metallic surfaces of the HPLC system, leading to poor recovery.[18] Using systems with inert surfaces can improve yield.[7]
Q4: My chromatogram shows multiple peaks for my VIC-labeled oligonucleotide. What could be the cause?
A4: Multiple peaks can arise from several factors:
-
Secondary Structures: As mentioned in the troubleshooting guide, oligonucleotides can form stable secondary structures that elute as separate peaks.[6] Increasing the column temperature can often resolve this.[6]
-
Incomplete Deprotection: If protecting groups are not fully removed, the partially protected oligonucleotides will have different retention times.[4]
-
Isomers of the Dye: Some fluorescent dyes can exist as different isomers, which may be separated by HPLC.[15]
-
Phosphorothioate (B77711) Stereoisomers: If your oligonucleotide contains phosphorothioate linkages, these can create diastereomers that may be resolved by HPLC.
Q5: What is the expected purity of an HPLC-purified VIC-labeled oligonucleotide?
A5: HPLC purification can achieve high purity levels, often greater than 90-95%.[15][16] The final purity will depend on the complexity of the crude sample and the optimization of the HPLC method.
Experimental Protocols
General Protocol for IP-RP-HPLC Purification of VIC-Labeled Oligonucleotides
This protocol provides a general starting point. Optimization will be required based on the specific oligonucleotide sequence, length, and the HPLC system used.
1. Materials and Reagents:
-
Crude VIC-labeled oligonucleotide, deprotected and desalted.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
HPLC system with a UV detector.
-
C18 reversed-phase column suitable for oligonucleotide purification (e.g., 5 µm particle size, 100-300 Å pore size).
2. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 50 mm, 2.5 µm particle size[15] |
| Flow Rate | 1.0 mL/min[15] |
| Column Temperature | 60 °C[6][15] |
| Detection | UV at 260 nm (for oligonucleotide) and 525 nm (for VIC dye)[15] |
| Injection Volume | 5-100 µL, depending on sample concentration and column capacity |
| Gradient | 0-15 min: 5% to 30% B; 15-17 min: 30% to 100% B; 17-20 min: 100% B; 20-25 min: Re-equilibration at 5% B. This is a starting point and should be optimized. |
3. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Dissolve the crude oligonucleotide in Mobile Phase A or HPLC-grade water.
-
Inject the sample onto the column.
-
Run the gradient elution program.
-
Monitor the chromatogram at both 260 nm and 525 nm. The peak corresponding to the VIC-labeled oligonucleotide should absorb at both wavelengths.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC or other methods like capillary electrophoresis.
-
Pool the pure fractions and evaporate the solvent (e.g., by lyophilization).
Visualizations
Caption: Workflow for HPLC purification of VIC-labeled oligonucleotides.
Caption: Troubleshooting logic for HPLC purification of oligonucleotides.
References
- 1. VIC NHS fluorophore Oligo Modifications from Gene Link [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. youtube.com [youtube.com]
- 6. atdbio.com [atdbio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gilson.com [gilson.com]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 13. labcluster.com [labcluster.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mz-at.de [mz-at.de]
- 16. agilent.com [agilent.com]
- 17. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 18. waters.com [waters.com]
Technical Support Center: Managing VIC Dye Photobleaching in Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate VIC dye photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is VIC dye and what are its spectral properties?
VIC is a fluorescent dye, originally developed by Applied Biosystems, that emits in the green-yellow region of the visible spectrum.[1][2][3] It is classified as an asymmetric xanthene dye.[3] VIC is commonly used to label oligonucleotides for applications such as real-time PCR, hybridization, and fluorescence-based genetic analysis.[1][4]
Q2: What is photobleaching and why is it a problem for VIC dye?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like VIC, caused by exposure to excitation light.[5][6] This leads to a permanent loss of the dye's ability to fluoresce, resulting in a fading signal during microscopy.[5] This phenomenon is particularly problematic in time-lapse imaging or when imaging dim signals, as it can lead to a poor signal-to-noise ratio and make quantitative analysis unreliable.[5] The process often involves the fluorophore entering a reactive triplet state where it can be irreversibly damaged, for instance, by reacting with molecular oxygen.[6]
Q3: What are the primary causes of VIC dye photobleaching?
The main factors contributing to the photobleaching of VIC dye, and fluorophores in general, are:
-
High-intensity excitation light: The more photons a dye molecule is exposed to, the higher the probability of photochemical damage.
-
Prolonged exposure to light: The longer the dye is illuminated, the more photobleaching will occur.
-
Presence of oxygen: Molecular oxygen can react with the excited fluorophore, leading to its destruction.
Q4: Are there more photostable alternatives to VIC dye?
Troubleshooting Guides
Problem: My VIC dye signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching. Follow these steps to diagnose and resolve the issue:
Step 1: Optimize Imaging Parameters
The first and most crucial step is to minimize the amount of light exposure to your sample.
-
Reduce Excitation Intensity:
-
Lower the power of your laser or the intensity of your lamp to the minimum level required to obtain a satisfactory signal.
-
Use neutral density (ND) filters to attenuate the excitation light without changing its color.
-
-
Minimize Exposure Time:
-
Use the shortest possible camera exposure time that provides a good signal-to-noise ratio.
-
For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.
-
-
Use Appropriate Filters:
-
Ensure your filter sets are well-matched to the excitation and emission spectra of VIC dye to maximize signal detection efficiency, which allows for the use of lower excitation power.
-
Step 2: Implement Chemical Protection
Antifade reagents can be incorporated into the mounting medium to protect the fluorophore from photobleaching.
-
Use a Commercial Antifade Mounting Medium: Products like VECTASHIELD®, ProLong™ Gold, or Fluoroshield™ contain chemicals that quench reactive oxygen species, thereby preserving the fluorescence signal.[10]
-
Prepare a Custom Antifade Solution: For specific applications, you can prepare your own mounting medium containing antifade reagents like p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG).
Step 3: Consider Alternative Fluorophores
If photobleaching of VIC dye remains a significant issue despite optimization, consider using a more photostable alternative.
-
Evaluate HEX or Yakima Yellow®: These dyes have similar spectral properties to VIC and may offer improved performance in terms of photostability for your specific application.
Data Presentation
Table 1: Photophysical Properties of VIC Dye and Its Alternatives
| Property | VIC | HEX | Yakima Yellow® |
| Excitation Maximum (nm) | ~526 - 538[1][4][11] | ~533 - 538[7][9] | ~530[12][13] |
| Emission Maximum (nm) | ~543 - 554[1][11] | ~549 - 556[7][9][14] | ~549 - 550[12][15] |
| Quantum Yield (Φ) | Data not readily available | Data not readily available | Data not readily available |
| Extinction Coefficient (ε) | Data not readily available | Data not readily available | Data not readily available |
| Relative Brightness | Generally considered bright[16] | Can exhibit lower fluorescence than VIC in some applications[17] | Reported to be brighter than HEX and VIC in some contexts[9][17] |
| pH Sensitivity | Data not readily available | Data not readily available | Not pH sensitive between pH 7 and 9[8][18] |
Note: The exact excitation and emission maxima can vary slightly depending on the local chemical environment.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with a VIC-conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescence staining and highlights steps critical for minimizing photobleaching.
1. Cell Seeding and Fixation: a. Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture overnight. b. Aspirate the culture medium and rinse the cells twice with phosphate-buffered saline (PBS). c. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each. c. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS) for 1 hour at room temperature.[19]
3. Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. c. Wash the cells three times with PBS for 5 minutes each. d. Dilute the VIC-conjugated secondary antibody in the blocking buffer. From this point on, protect the samples from light. e. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark. f. Wash the cells three times with PBS for 5 minutes each in the dark.
4. Mounting and Imaging: a. Briefly rinse the coverslips in distilled water. b. Mount the coverslips onto glass slides using an antifade mounting medium. c. Seal the edges of the coverslip with nail polish to prevent drying and movement. d. Store the slides at 4°C in the dark until imaging. e. Image the samples using a fluorescence microscope, following the guidelines in the troubleshooting section to minimize photobleaching.
Mandatory Visualization
Caption: A logical workflow for troubleshooting VIC dye photobleaching.
Caption: An experimental workflow for immunofluorescence using VIC dye.
References
- 1. researchgate.net [researchgate.net]
- 2. VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. VIC NHS fluorophore Oligo Modifications from Gene Link [genelink.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. idtdna.com [idtdna.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectrum [6-VIC] | AAT Bioquest [aatbio.com]
- 12. Spectrum [Yakima Yellow] | AAT Bioquest [aatbio.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 15. Yakima yellow phosphoramidite | C48H61Cl4N2O11P | CID 44140588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bioke.com [bioke.com]
- 18. glenresearch.com [glenresearch.com]
- 19. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
VIC vs. HEX Phosphoramidites: A Comparative Guide for qPCR Probe Selection
For researchers, scientists, and drug development professionals engaged in quantitative real-time PCR (qPCR), the choice of fluorescent reporter dyes is a critical determinant of experimental success. Among the array of available fluorophores, VIC and HEX are commonly employed for labeling TaqMan® probes, particularly in multiplex assays. This guide provides an objective comparison of VIC and HEX phosphoramidites, supported by experimental data and detailed protocols, to aid in the selection of the optimal dye for your qPCR applications.
Introduction to VIC and HEX Fluorophores
VIC and HEX are both fluorescent dyes that can be incorporated into oligonucleotides via phosphoramidite (B1245037) chemistry to create probes for qPCR. VIC is an asymmetrical xanthene dye, while HEX is a hexachlorofluorescein derivative.[1][2] Both dyes emit in the green-yellow region of the visible spectrum and are often used as reporters in the second channel of multiplex qPCR assays, frequently paired with a FAM-labeled probe.[3][4] While spectrally similar, their performance characteristics exhibit key differences that can impact assay sensitivity and multiplexing capabilities.
Spectral and Performance Characteristics
The selection of a fluorescent dye is heavily influenced by its spectral properties and performance in a qPCR assay. While VIC and HEX have very similar excitation and emission maxima, allowing them to be used in the same detection channels on most qPCR instruments, their signal intensity and spectral resolution differ.[4]
Table 1: Spectral Properties of VIC and HEX Dyes
| Property | VIC | HEX |
| Excitation Maximum (nm) | ~525 - 538 | ~535 - 538 |
| Emission Maximum (nm) | ~543 - 554 | ~549 - 556 |
| Quantum Yield | 0.53[5] | 0.57 |
| Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 103,000[5] | 87,770 |
Table 2: Performance Comparison in qPCR Probes
| Performance Metric | VIC | HEX | Key Observations |
| Signal Intensity | Higher | Lower | VIC has been reported to replace HEX and JOE due to a stronger signal intensity.[3] In some qPCR assays, VIC-labeled probes have demonstrated comparable or higher fluorescence signals than HEX-labeled probes.[2] |
| Spectral Resolution | Higher | Lower | VIC exhibits a narrower emission peak, leading to less spectral overlap with other dyes, which is advantageous for multiplexing.[6] |
| Multiplexing Suitability | Excellent | Good | The higher signal intensity and better spectral resolution of VIC make it an ideal candidate for a second reporter dye in multiplex PCR systems.[6] |
| Photostability | Data not available | Data not available | While specific quantitative photostability data is not readily available, general handling recommendations for fluorescent dyes include minimizing light exposure.[5] |
| Instrument Compatibility | Wide | Wide | Both dyes are compatible with a broad range of qPCR instruments, often using the same filter sets. Instrument calibration may be required for optimal performance.[4][7] |
Experimental Data Summary
Experimental comparisons have shown that VIC-labeled probes can provide a stronger fluorescence signal in qPCR assays compared to HEX-labeled probes. For instance, one study highlighted that VIC replaced HEX and JOE due to its superior signal intensity.[3] Another report indicated that in qPCR assays, the fluorescence signal for probes labeled with a VIC-equivalent dye (SUN™) was comparable to or higher than probes labeled with VIC or HEX dyes, with the HEX-labeled probes showing the lowest fluorescence intensity in that particular assay.[2] This increased signal strength of VIC is a significant advantage, particularly in multiplex systems where sensitivity is paramount.[6]
Experimental Protocols
A standard TaqMan® qPCR assay protocol is applicable for probes labeled with either VIC or HEX. The following is a generalized protocol that should be optimized for your specific primers, probes, and target sequences.
TaqMan® qPCR Protocol
-
Reaction Setup:
-
Prepare a reaction master mix to minimize pipetting errors. For a 20 µL reaction, typical components include:
-
10 µL of 2x qPCR Master Mix
-
1 µL of 20x Primer/Probe Mix (containing forward primer, reverse primer, and the VIC or HEX-labeled probe)
-
5 µL of template DNA (concentration to be optimized)
-
4 µL of nuclease-free water
-
-
Dispense the master mix into your PCR plate or tubes.
-
Add the template DNA to each reaction.
-
Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.
-
-
Thermal Cycling:
-
A typical thermal cycling profile for a TaqMan® assay is as follows:
-
UNG Incubation (optional): 50°C for 2 minutes
-
Polymerase Activation: 95°C for 10 minutes
-
PCR Cycles (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (data collection step)
-
-
-
-
Data Analysis:
-
Analyze the amplification data using the software specific to your qPCR instrument.
-
Set the baseline and threshold to determine the Cycle threshold (Ct) values for each sample.
-
For quantitative analysis, a standard curve should be generated using a dilution series of known template concentrations.
-
Visualizing the qPCR Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
Conclusion and Recommendations
Both VIC and HEX phosphoramidites are effective reporter dyes for qPCR probes. However, for applications requiring the highest sensitivity and for multiplex assays, VIC is generally the superior choice due to its higher signal intensity and better spectral resolution.[3][6] The increased brightness of VIC-labeled probes can lead to earlier Ct values and improved detection of low-abundance targets.
For singleplex assays or when detecting highly expressed targets, HEX-labeled probes can provide a cost-effective and reliable alternative. Ultimately, the choice between VIC and HEX should be guided by the specific requirements of the experiment, including the need for multiplexing, the expression level of the target gene, and the qPCR instrument being used. It is always recommended to perform initial validation experiments to ensure optimal performance of any new probe-dye combination in your specific assay.
References
Yakima Yellow® as a High-Performance Alternative to VIC® Phosphoramidite: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in nucleic acid quantification and analysis, the selection of appropriate fluorescent dyes is paramount for achieving sensitive and reliable results. This guide provides an in-depth comparison of Yakima Yellow® and VIC® phosphoramidites, two commonly used fluorescent dyes in molecular biology, with a focus on their application in quantitative real-time PCR (qPCR). Experimental data and detailed protocols are presented to assist in making an informed decision for your specific research needs.
Yakima Yellow® has emerged as a robust alternative to the traditional VIC® dye, offering comparable spectral characteristics with potential advantages in fluorescence signal intensity and background reduction. Both dyes are extensively used for labeling oligonucleotides, particularly in multiplex qPCR assays where distinct spectral properties are crucial for simultaneous detection of multiple targets.
Quantitative Data Summary
The performance of a fluorescent dye is characterized by several key photophysical properties. A summary of these properties for Yakima Yellow® and VIC® is presented in the table below for a direct comparison.
| Property | Yakima Yellow® | VIC® |
| Excitation Maximum (λmax, abs) | 530 nm[1][2][3][4] | 525 nm[5] |
| Emission Maximum (λmax, em) | 549 nm[1][4] | 546 nm[5] |
| Fluorescence Quantum Yield (ΦF) | Not explicitly stated in search results | 0.53[5] |
| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹[4] | 103,000 M⁻¹cm⁻¹[5] |
| pH Sensitivity | Insensitive[3] | Not explicitly stated in search results |
| Quencher Compatibility | ZEN™/IBFQ, Eclipse® Quencher[6] | QSY®, MGB™-NFQ |
Performance Insights
Experimental evidence from studies on digital PCR platforms suggests that probes labeled with Yakima Yellow® can produce droplets with greater fluorescence intensity compared to those labeled with VIC®.[7] Furthermore, qPCR amplification curves using Yakima Yellow® probes, particularly when paired with modern quenchers like ZEN™ and Iowa Black® FQ (IBFQ), have been observed to exhibit lower background fluorescence.[6] This can lead to improved signal-to-noise ratios and enhanced sensitivity in detecting low-abundance targets.
The emission maximum of Yakima Yellow® (around 549-552 nm) is nearly identical to that of VIC®, allowing for the use of the same filter sets and instrument channels on most real-time PCR cyclers without the need for recalibration.[8]
Experimental Methodologies
To objectively evaluate the performance of Yakima Yellow® and VIC® in your own laboratory setting, we provide the following detailed experimental protocols for oligonucleotide synthesis and a subsequent qPCR assay.
Oligonucleotide Synthesis with Fluorescent Dye Phosphoramidites
This protocol outlines the standard phosphoramidite (B1245037) method for solid-phase synthesis of fluorescently labeled oligonucleotides.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Unmodified A, C, G, and T phosphoramidites
-
Yakima Yellow® or VIC® phosphoramidite
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizer solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Acetonitrile (B52724) (anhydrous)
-
Purification cartridges or HPLC system
Procedure:
-
Preparation: Prepare solutions of the four standard DNA phosphoramidites and the fluorescent dye phosphoramidite (Yakima Yellow® or VIC®) in anhydrous acetonitrile to the concentration recommended by the manufacturer.
-
Synthesis Cycle:
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the CPG-bound nucleoside using the deblocking solution.
-
Coupling: Introduce the next phosphoramidite monomer (standard base or the fluorescent dye) along with the activator solution to the column to couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizer solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent base in the oligonucleotide sequence. The fluorescent dye phosphoramidite is typically added at the 5' terminus.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases and the phosphate backbone by incubating with the cleavage and deprotection solution.
-
Purification: Purify the full-length, fluorescently labeled oligonucleotide from shorter, failed sequences using a purification cartridge or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry and confirm its identity and purity via mass spectrometry.
Comparative qPCR Assay
This protocol describes a TaqMan®-based qPCR assay to compare the performance of probes labeled with Yakima Yellow® and VIC®.
Materials:
-
Real-time PCR instrument
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward and reverse primers for the target gene
-
TaqMan® probe for the target gene, labeled with Yakima Yellow®-quencher
-
TaqMan® probe for the target gene, labeled with VIC®-quencher
-
Template DNA (a dilution series is recommended)
-
Nuclease-free water
-
Optical-grade PCR plates and seals
Procedure:
-
Reaction Setup:
-
Prepare a qPCR reaction master mix for each probe type (Yakima Yellow® and VIC®) containing the qPCR master mix, forward primer, reverse primer, and the respective probe.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the template DNA (and no-template controls) to the respective wells.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol, for example:
-
Initial denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
-
-
-
Data Analysis:
-
Analyze the amplification plots and determine the Quantification Cycle (Cq) values for each reaction.
-
Compare the Cq values obtained with the Yakima Yellow® and VIC® probes for the same template concentration.
-
Evaluate the fluorescence intensity (ΔRn) of the amplification curves for both dyes.
-
Assess the signal-to-noise ratio by comparing the fluorescence of the amplification reactions to the no-template controls.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of a TaqMan® qPCR assay, the following diagrams are provided.
Conclusion
Yakima Yellow® phosphoramidite presents a compelling alternative to VIC® for labeling oligonucleotides in qPCR and other fluorescence-based applications. Its comparable spectral properties, coupled with reports of higher fluorescence intensity and lower background, make it a strong candidate for enhancing assay sensitivity and performance. The provided experimental protocols offer a framework for researchers to conduct their own evaluations and determine the optimal dye for their specific experimental needs. As with any assay component, empirical validation is key to achieving the highest quality data.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Spectrum [Yakima Yellow] | AAT Bioquest [aatbio.com]
- 3. metabion.com [metabion.com]
- 4. Alternative Dyes For VIC, NED, PET and LIZ from ABI | Eurofins India [eurofins.in]
- 5. lumiprobe.com [lumiprobe.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. bioke.com [bioke.com]
- 8. Do I need to calibrate my real-time cycler if I want to use Yakima Yellow? [qiagen.com]
A Comparative Guide to the Photostability of VIC and Other Common Fluorescent Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the photostability of the chosen fluorophore is a critical parameter that can significantly impact experimental outcomes. Photobleaching, the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, can limit the duration of imaging experiments and affect the accuracy of quantitative analyses. This guide provides a comparative overview of the photostability of VIC, a commonly used fluorescent dye, and other popular alternatives including FAM, TET, HEX, JOE, and Cy3.
Key Findings:
-
VIC: VIC is a proprietary dye known for its strong fluorescence signal, reportedly stronger than that of JOE and HEX.[1][2] It is frequently used in multiplex quantitative polymerase chain reaction (qPCR) assays.[1][2] While specific photobleaching quantum yield or half-life data for VIC is not widely published, its widespread use in demanding applications suggests it possesses sufficient photostability for many standard molecular biology techniques.
-
FAM (Carboxyfluorescein): FAM is one of the most common fluorescent dyes, particularly for labeling oligonucleotides.[3] It is known to have moderate photostability.[4]
-
TET (Tetrachlorofluorescein): In some applications, TET has been observed to produce a brighter fluorescence signal than VIC.[5]
-
HEX (Hexachlorofluorescein): HEX is spectrally similar to VIC and is often considered an alternative.[6][7] However, in some contexts, it has been shown to have lower fluorescence intensity than VIC.[5]
-
JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein): Similar to HEX, JOE is a potential substitute for VIC but has been reported to exhibit a weaker fluorescence signal.[1][5]
-
Cy3: Cy3 is a widely used cyanine (B1664457) dye. Its photostability can be influenced by its local environment and the presence of photostabilizing agents.[8][9]
Due to the limited availability of directly comparable quantitative data, it is highly recommended that researchers perform their own photostability assessments under their specific experimental conditions.
Quantitative Data on Fluorescent Dye Photostability
The following table summarizes available quantitative data on the photostability of the discussed fluorescent dyes. It is important to note that these values are compiled from different sources and were likely obtained under varying experimental conditions (e.g., light source, power density, buffer composition). Therefore, direct comparison should be approached with caution.
| Fluorescent Dye | Photobleaching Quantum Yield (Φ_b) | Photobleaching Half-life (t_1/2) | Excitation Max (nm) | Emission Max (nm) | Notes |
| VIC | Data not readily available | Data not readily available | ~526[10] | ~543[10] | Reported to have a stronger signal than JOE and HEX.[1][2] |
| FAM | ~3-5 x 10⁻⁵[4] | Data not readily available | ~495[6] | ~520[6] | Moderate photostability.[4] |
| TET | Data not readily available | Data not readily available | ~521 | ~536 | Can be brighter than VIC in some applications.[5] |
| HEX | Data not readily available | Data not readily available | ~538[6] | ~555[6] | Spectrally similar to VIC.[6][7] |
| JOE | Data not readily available | Data not readily available | ~520 | ~548 | Reported to have a weaker signal than VIC.[1][5] |
| Cy3 | Data not readily available | Varies significantly with environment | ~550[6] | ~564[6] | Photostability can be enhanced by encapsulation.[8] |
Experimental Protocol for Measuring Fluorescent Dye Photostability
This protocol outlines a standardized method for comparing the photostability of fluorescent dyes using fluorescence microscopy.
Objective: To determine and compare the photobleaching rates of VIC and other fluorescent dyes under controlled illumination.
Materials:
-
Fluorescent dyes of interest (VIC, FAM, TET, HEX, JOE, Cy3) conjugated to a consistent substrate (e.g., oligonucleotide or antibody).
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Microscope slides and coverslips, or glass-bottom imaging dishes.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., mercury arc lamp, xenon arc lamp, or laser).
-
Filter sets appropriate for each dye being tested.
-
A sensitive digital camera (e.g., CCD or sCMOS).
-
Neutral density filters.
-
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation:
-
Prepare solutions of each fluorescently labeled substrate at the same concentration in the same buffer. A typical concentration range is 1-10 µM.
-
Mount a small volume (e.g., 10 µL) of the dye solution on a microscope slide and cover with a coverslip, or add to a glass-bottom dish. Seal the coverslip with nail polish or a sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter set for the first dye to be imaged.
-
Use a neutral density filter to adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing excessively rapid photobleaching. It is crucial to use the same illumination intensity for all dyes being compared.
-
Set the camera parameters (exposure time, gain) and keep them constant for all acquisitions.
-
-
Image Acquisition:
-
Place the sample on the microscope stage and bring it into focus.
-
Select a region of interest (ROI) for imaging.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The total acquisition time will depend on the photostability of the dyes but should be long enough to observe significant fluorescence decay.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI within the illuminated area and measure the mean fluorescence intensity within this ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) for each time point and subtract this from the corresponding ROI intensity to correct for background noise.
-
Normalize the background-corrected fluorescence intensity at each time point (I_t) to the initial intensity (I_0): Normalized Intensity = I_t / I_0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life (t_1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of fluorescent dyes.
Caption: Workflow for assessing fluorescent dye photostability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. VIC™ Dye Spectral Calibration Plate, 96-well 1 x 96-well Plate | Contact Us [thermofisher.com]
- 4. Photobleaching [evidentscientific.com]
- 5. bioke.com [bioke.com]
- 6. idtdna.com [idtdna.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. arxiv.org [arxiv.org]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Spectrum [6-VIC] | AAT Bioquest [aatbio.com]
A Comparative Guide to the Quantum Yield of VIC, FAM, and HEX Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorophore is a critical decision. The quantum yield (Φ), a measure of the efficiency of a fluorophore in converting absorbed light into emitted light, is a key parameter in this selection process. This guide provides a direct comparison of the quantum yields of three commonly used fluorescent dyes: VIC, FAM, and HEX, supported by experimental methodologies for their determination.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield is a ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore. The table below summarizes the reported quantum yield values for VIC, FAM, and HEX dyes.
| Dye | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| FAM | > 0.9 | ~495 | ~520 |
| VIC | 0.53[1] | ~525 | ~546[1] |
| HEX | 0.57[2] | ~533[2] | ~549[2] |
Note: The exact quantum yield can be influenced by environmental factors such as solvent, pH, and temperature. The values presented here are generally accepted values under typical experimental conditions.
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a crucial experimental procedure for characterizing new fluorescent probes or verifying the properties of existing ones. The most common method for determining the quantum yield of a fluorescent dye is the relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Relative Quantum Yield Measurement
This method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95)
-
Sample of unknown quantum yield (VIC, FAM, or HEX)
-
Appropriate solvent (e.g., ethanol, phosphate-buffered saline)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent standard and the sample dye in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength used for the absorbance measurements.
-
It is critical to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the relative quantum yield of a fluorescent dye.
References
Navigating the Matrix: A Comparative Guide to VIC-Labeled Probe Performance in PCR Master Mixes
For researchers, scientists, and drug development professionals leveraging the precision of probe-based qPCR, the choice of a PCR master mix is a critical determinant of experimental success. The performance of fluorescently labeled probes, such as those with the commonly used VIC dye, can vary significantly between different master mix formulations. This guide provides an objective comparison of VIC-labeled probe performance in various PCR master mixes, supported by experimental data, to aid in the selection of the most suitable reagents for your research needs.
The VIC reporter dye is a popular choice in multiplex qPCR assays, often paired with FAM, due to its distinct spectral properties and strong signal intensity.[1][2] It serves as an excellent candidate to replace older dyes like JOE and HEX, offering improved signal strength and spectral resolution, which is crucial for multiplex systems.[1] However, the optimal performance of VIC-labeled probes is not solely dependent on the probe itself but is heavily influenced by the chemical environment provided by the PCR master mix.
Comparative Performance of PCR Master Mixes
The selection of a master mix can impact sensitivity, efficiency, and specificity in probe-based qPCR assays.[3] Different master mixes contain varying formulations of Taq polymerase, dNTPs, MgCl2, and proprietary enhancers, all of which can affect the performance of VIC-labeled probes.
A study comparing ten commercial master mixes for probe-based real-time PCR revealed significant variability in performance, especially when detecting low concentrations of target DNA.[4] While all tested master mixes performed adequately on certain platforms, some failed to detect the target at low concentrations on other instruments, highlighting the importance of both master mix and instrument choice.[4]
Another investigation evaluating seven commercial TaqMan master mixes demonstrated a range of PCR efficiencies from 84.96% to 108.80% and limits of detection (LOD) from 0.5 to 5 pg/reaction.[3] Notably, some master mixes led to non-specific amplification, emphasizing that both sensitivity and specificity can be master mix dependent.[3]
The following table summarizes key performance metrics from comparative studies of various commercial PCR master mixes. It is important to note that these studies did not all specifically use VIC-labeled probes for all targets, but the results provide a general indication of master mix performance in probe-based assays.
| Master Mix | PCR Efficiency | Limit of Detection (LOD) | Specificity (Non-Specific Amplification) | Platform(s) Tested | Reference(s) |
| Kogene Biotech | 100.49% | 0.5 pg/rxn | No | Bio-Rad CFX Connect | [3] |
| Invitrogen | - | 0.5 pg/rxn | Yes | Applied Biosystems StepOnePlus, Bio-Rad CFX Connect | [3] |
| Qiagen | - | 0.5 pg/rxn | Yes | Applied Biosystems StepOnePlus, Bio-Rad CFX Connect | [3] |
| New England Biolabs | - | 0.5 pg/rxn | No | Applied Biosystems StepOnePlus, Bio-Rad CFX Connect | [3] |
| Applied Biosystems | 84.96% | - | Yes | Bio-Rad CFX Connect | [3] |
| Takara | - | 5 pg/rxn | Yes | Applied Biosystems StepOnePlus, Bio-Rad CFX Connect | [3] |
| QuantiFast Probe PCR kit | - | - | - | LightCycler, SmartCycler, 7500 Fast Dx | [4][5] |
Note: A dash (-) indicates that the specific data point was not provided in the cited source. PCR efficiency and LOD can be assay-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of the experimental protocols used in the cited comparison studies.
Protocol for Comparison of Ten Commercial Master Mixes[4]
-
Master Mixes Tested: TaqMan Fast Universal PCR master mix, OmniMix HS, FAST qPCR master mix, EXPRESS qPCR SuperMix kit, QuantiFast Probe PCR kit, LightCycler FastStart DNA MasterPLUS HybProbe, Brilliant II FAST qPCR master mix, ABsolute Fast QPCR Mix, and HotStart IT Taq master mix.
-
Reaction Setup: The final reaction volume was 25 µL, containing an average of 4 mM MgCl2 (ranging from 3–8 mM), 200–1000 nM of each specific primer, and 25–200 nM of the TaqMan probe. 5 µL of purified template DNA was added.
-
Thermal Cycling: The cycling program consisted of an initial 8-minute denaturation at 95°C, followed by 45 cycles of 5 seconds at 95°C and 30 seconds at 60°C.
-
Platforms: LightCycler, SmartCycler, and 7500 Fast Dx.
Protocol for Comparison of Seven Commercial TaqMan Master Mixes[3]
-
Master Mixes Tested: Information on the specific commercial names of all seven master mixes is not fully detailed in the abstract.
-
Reaction Setup: Not detailed in the provided abstract.
-
Template: 10-fold serial dilutions of porcine DNA (from 50 ng/µL to 0.0005 ng/µL).
-
Platforms: Applied Biosystems StepOnePlus and Bio-Rad CFX Connect.
Visualizing the Workflow and Key Relationships
To better understand the process of evaluating VIC-labeled probe performance and the factors influencing it, the following diagrams are provided.
Caption: Workflow for comparing VIC-labeled probe performance.
Caption: Factors influencing VIC probe performance in qPCR.
Conclusion
The performance of VIC-labeled probes is intricately linked to the composition of the PCR master mix. While VIC itself is a robust and bright fluorophore, achieving optimal results in terms of sensitivity, efficiency, and specificity requires careful selection and validation of the master mix.[1][3] The provided data and protocols from various studies underscore the importance of empirical testing of different master mixes with your specific assays and on your available instrumentation. By systematically evaluating key performance metrics, researchers can confidently select a master mix that ensures reliable and reproducible results for their VIC-labeled probe-based qPCR experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Comparison of Seven Commercial TaqMan Master Mixes and Two Real-Time PCR Platforms Regarding the Rapid Detection of Porcine DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Long-Term Stability of VIC-Labeled Oligonucleotides in Solution: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled oligonucleotides is a critical factor for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of the stability of VIC-labeled oligonucleotides with other commonly used fluorescent dyes—FAM, HEX, and Cy5—in solution. The information presented is supported by experimental data and detailed protocols to assist in the design and execution of robust and reliable studies.
The integrity of fluorescently labeled oligonucleotides is paramount in a variety of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and genotyping assays. Degradation of the oligonucleotide backbone or the attached fluorophore can lead to a loss of signal, altered spectral properties, and ultimately, inaccurate data. This guide focuses on the stability of VIC, a popular fluorescent dye, in comparison to other industry-standard dyes, providing a framework for understanding and mitigating stability issues.
Comparative Stability Analysis
While direct quantitative, long-term, side-by-side stability studies for VIC, FAM, HEX, and Cy5-labeled oligonucleotides under a wide range of solution conditions are not extensively published in publicly available literature, general stability trends and best practices can be compiled from existing data and manufacturer recommendations. The stability of a fluorescently labeled oligonucleotide is influenced by several factors, including the intrinsic photostability of the dye, the integrity of the phosphodiester backbone of the oligonucleotide, and the storage conditions.
Key Factors Influencing Stability:
-
Temperature: Lower temperatures are universally recommended for long-term storage to minimize both chemical and enzymatic degradation.
-
pH: The pH of the storage solution can significantly impact the stability of both the oligonucleotide and the fluorescent dye. A slightly alkaline pH is generally favored for DNA stability, while some fluorescent dyes may have different optimal pH ranges.
-
Light Exposure: Fluorescent dyes are susceptible to photobleaching, a process where the dye loses its ability to fluoresce upon exposure to light.
-
Buffer Composition: The choice of buffer can influence stability. TE buffer (Tris-EDTA) is commonly recommended as Tris buffers the pH and EDTA chelates divalent cations that can act as cofactors for nucleases.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to physical stress on the oligonucleotide and degradation.
The following tables summarize the recommended storage conditions and provide a qualitative comparison of the stability of VIC, FAM, HEX, and Cy5-labeled oligonucleotides based on available information.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C or -80°C | Minimizes chemical and enzymatic degradation of the oligonucleotide and the fluorescent dye.[1] |
| Storage Solution | TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) | Tris maintains a stable pH, while EDTA chelates divalent cations, inhibiting nuclease activity.[1] |
| Light Conditions | Stored in the dark (amber tubes or wrapped in foil) | Protects fluorescent dyes from photobleaching.[1] |
| Freeze-Thaw Cycles | Minimize by aliquoting | Reduces physical stress and potential degradation of the oligonucleotide. |
Table 1: Recommended Storage Conditions for Fluorescently Labeled Oligonucleotides
| Fluorescent Dye | Relative Photostability | pH Sensitivity | General Remarks |
| VIC | Good | Generally stable in the recommended pH range (7.5-8.0). | A proprietary dye with good performance in multiplex assays. |
| FAM | Moderate | Fluorescence can be pH-sensitive; less stable at acidic pH. | A widely used dye, but can be prone to photobleaching. |
| HEX | Good | Generally stable in the recommended pH range. | Often used as an alternative to VIC. |
| Cy5 | Good to Excellent | Generally stable across a broad pH range. | Known for its high molar extinction coefficient and good photostability, particularly in the far-red spectrum. |
Table 2: Qualitative Stability Comparison of Common Fluorescent Dyes
Experimental Protocols
To assess the long-term stability of VIC-labeled oligonucleotides and compare them to other dye-labeled counterparts, a well-designed stability study is essential. The following protocols outline methodologies for real-time and accelerated stability testing.
Real-Time Stability Testing Protocol
This protocol is designed to evaluate the stability of labeled oligonucleotides under recommended storage conditions over an extended period.
-
Sample Preparation:
-
Synthesize and purify VIC, FAM, HEX, and Cy5-labeled oligonucleotides of the same sequence.
-
Resuspend the oligonucleotides in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a final concentration of 100 µM.
-
Aliquot the samples into amber microtubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
-
Storage Conditions:
-
Store the aliquots at -20°C and -80°C.
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 3, 6, 12, 18, 24, 36 months).
-
-
Analytical Methods:
-
HPLC Analysis: Use ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) to assess the purity of the oligonucleotide and detect any degradation products.
-
Fluorimetry/Spectrophotometry: Measure the fluorescence intensity and absorbance spectrum of the samples to monitor the integrity of the fluorescent dye.
-
Mass Spectrometry: Use mass spectrometry to identify the mass of the oligonucleotide and any degradation products.
-
Functional Assay (e.g., qPCR): Perform a functional assay to evaluate the performance of the labeled oligonucleotide in a relevant application.
-
Accelerated Stability Testing Protocol
This protocol uses elevated temperatures to accelerate the degradation process and predict the long-term stability of the labeled oligonucleotides.
-
Sample Preparation:
-
Prepare samples as described in the real-time stability testing protocol.
-
-
Storage Conditions:
-
Store the aliquots at elevated temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
-
Time Points for Analysis:
-
Analyze the samples at more frequent intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
-
Analytical Methods:
-
Use the same analytical methods as described in the real-time stability testing protocol.
-
-
Data Analysis:
-
Use the data from the elevated temperatures to model the degradation kinetics and predict the shelf life at the recommended storage temperature (-20°C) using the Arrhenius equation.[2]
-
Visualizing Degradation Pathways and Experimental Workflows
To better understand the processes involved in oligonucleotide stability and the experimental approaches to study them, the following diagrams are provided.
Caption: Factors leading to the degradation of fluorescently labeled oligonucleotides.
Caption: Workflow for real-time and accelerated stability testing of labeled oligonucleotides.
Conclusion
The long-term stability of VIC-labeled oligonucleotides in solution is comparable to other commonly used dyes like HEX and Cy5 when stored under optimal conditions. Proper storage, including low temperatures, the use of a buffered solution like TE, and protection from light, is crucial for maximizing the shelf life of all fluorescently labeled oligonucleotides. For critical applications, it is recommended to perform in-house stability studies using the protocols outlined in this guide to ensure the reliability of experimental results. By understanding the factors that influence stability and implementing appropriate storage and handling procedures, researchers can have greater confidence in the performance of their fluorescently labeled oligonucleotide reagents over time.
References
comparative analysis of 5-isomer vs 6-isomer of VIC phosphoramidite
Comparative Analysis: 5-Isomer vs. 6-Isomer of VIC Phosphoramidite (B1245037)
A Guide for Researchers in Oligonucleotide Synthesis and Molecular Diagnostics
VIC® phosphoramidite is a crucial reagent for synthesizing fluorescently labeled oligonucleotides, which are fundamental tools in molecular biology, particularly for real-time quantitative PCR (qPCR) and genetic analysis.[1] The VIC dye, an asymmetrical xanthene dye, is valued for its spectral properties in the green-yellow range, making it an excellent partner for multiplex qPCR assays alongside dyes like FAM™.[2][3][4] It is commercially available as two distinct regioisomers: the 5-isomer and the 6-isomer. While both isomers are used to label the 5'-end of an oligonucleotide, their subtle structural differences can influence synthesis efficiency and final probe performance.[5] This guide provides an objective comparison of the two isomers, supported by available data and standard experimental protocols.
Structural and Spectroscopic Differences
The core distinction between 5-VIC and 6-VIC lies in the attachment point of the phosphoramidite linker to the benzene (B151609) ring of the fluorescein-like core structure. This seemingly minor difference can lead to variations in the spatial arrangement of the dye on the oligonucleotide, which may subtly affect its interaction with other molecules and its fluorescent properties.
While direct, head-to-head comparative studies are limited in publicly available literature, data from various suppliers can be aggregated to provide a performance overview. The spectroscopic properties of the final labeled oligonucleotide are critical for their application in fluorescence-based assays.
Table 1: Comparative Spectroscopic Properties of VIC Isomers
| Property | 5-VIC Isomer | 6-VIC Isomer | Key Significance |
| Excitation Max (λ_abs) | ~526 - 538 nm[2][5] | ~525 - 526 nm[6][7] | Wavelength for optimal fluorophore excitation. |
| Emission Max (λ_em) | ~543 - 554 nm[2][5] | ~543 - 546 nm[6][7] | Wavelength of maximum fluorescence intensity, critical for detector setup. |
| Molar Extinction Coeff. (ε) | Data not specified | ~103,000 L⋅mol⁻¹⋅cm⁻¹[6] | Measure of how strongly the dye absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (Φ) | Data not specified | ~0.53[6] | Efficiency of converting absorbed light into emitted fluorescence. |
Note: The exact spectral values can vary slightly depending on the local chemical environment, buffer conditions, and conjugation to the oligonucleotide.
Based on available data, the 6-isomer exhibits a high molar extinction coefficient and a robust quantum yield.[6] While specific quantitative values for the 5-isomer are not as readily available in compiled sources, its widespread use suggests comparable and effective performance. The VIC dye, in general, is noted for its increased signal strength and narrow emission peak, which improves spectral resolution in multiplex assays compared to older dyes like JOE or HEX.[8]
Performance in Oligonucleotide Synthesis
The primary function of a phosphoramidite reagent is its efficient incorporation into a growing oligonucleotide chain during automated solid-phase synthesis.[] High coupling efficiency is paramount, as even minor inefficiencies lead to a significant decrease in the yield of the full-length, functional probe, especially for longer sequences.[10]
Table 2: Synthesis and Deprotection Parameters
| Parameter | 5-VIC Isomer | 6-VIC Isomer | Significance in Synthesis |
| Coupling Conditions | Standard coupling protocols are effective.[11] | Standard coupling; a 10-minute coupling time is recommended by some suppliers.[6] | Efficiency of the phosphoramidite in reacting with the 5'-hydroxyl group of the growing oligo chain.[12] |
| Deprotection Conditions | Standard ammonia-based deprotection. | Standard deprotection with ammonium (B1175870) hydroxide (B78521) is effective.[7] | Removal of protecting groups from the dye and oligonucleotide after synthesis is complete. |
Both isomers are designed to be compatible with standard oligonucleotide synthesis cycles.[7][11] The phosphoramidite method involves a four-step cycle of deblocking, coupling, capping, and oxidation.[12] For modified phosphoramidites like VIC, extending the coupling time (e.g., to 10-15 minutes) is a common strategy to help ensure maximum incorporation, especially if the reagent is precious or known to be sterically hindered.[6][13]
Experimental Protocols
Protocol for Automated Oligonucleotide Synthesis with VIC Phosphoramidite
This protocol outlines the key steps for incorporating a VIC phosphoramidite at the 5'-terminus of an oligonucleotide using a standard automated DNA synthesizer.
Reagents and Materials:
-
VIC Phosphoramidite (5- or 6-isomer), 0.1 M in anhydrous acetonitrile
-
Standard DNA phosphoramidites (A, C, G, T)
-
Solid support (e.g., CPG) with the initial nucleotide
-
Activator solution (e.g., 0.45 M DCI in acetonitrile)
-
Capping, Oxidation, and Deblocking solutions
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Methodology:
-
Synthesizer Setup: Program the oligonucleotide sequence into the DNA synthesizer. Install the VIC phosphoramidite bottle on a designated port for modified bases.
-
Standard Synthesis Cycles: The synthesis proceeds in the 3' to 5' direction. For each standard nucleotide addition, the synthesizer performs the four-step cycle:
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
VIC Coupling: At the final cycle for 5'-labeling, the synthesizer will use the VIC phosphoramidite. To maximize yield, the coupling step time for the VIC amidite can be extended to 10-15 minutes in the synthesis protocol.[6][13]
-
Cleavage and Deprotection: Following synthesis, the solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the dye.
-
Purification: The crude, VIC-labeled oligonucleotide is purified, typically using HPLC, to isolate the full-length, labeled product from failure sequences.
Protocol for qPCR Assay Using a VIC-Labeled Probe
This protocol describes a typical multiplex qPCR application using a VIC-labeled hydrolysis probe (e.g., a TaqMan® probe).
Reagents and Materials:
-
Purified VIC-labeled probe (targeting gene of interest)
-
FAM-labeled probe (targeting a second gene, e.g., a reference gene)
-
Forward and reverse primers for each target
-
Multiplex qPCR Master Mix (containing DNA polymerase, dNTPs, and optimized buffer)
-
cDNA or DNA template
-
Nuclease-free water
Methodology:
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a single 20 µL reaction:
-
10 µL of 2x Multiplex qPCR Master Mix
-
1.8 µL of each primer (forward and reverse, for both targets, to a final concentration of 900 nM)
-
0.5 µL of each probe (VIC and FAM, to a final concentration of 250 nM)
-
2.0 µL of DNA template
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermal Cycling: Place the plate in a real-time PCR instrument with the appropriate filters for detecting FAM and VIC fluorescence. A typical thermal profile is:
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
-
-
Data Analysis: The instrument software will record the fluorescence signal for both FAM and VIC at each cycle. The cycle threshold (Ct) value for each target is determined, which can be used for absolute or relative quantification of the target nucleic acids. The use of VIC allows for clear spectral separation from FAM, enabling accurate dual-target detection in a single reaction.[4]
Visualized Workflows and Logic
Conclusion
Both 5-VIC and 6-VIC phosphoramidites are high-performance reagents for the synthesis of fluorescent oligonucleotide probes. The choice between them often comes down to practical considerations rather than significant performance differences.
-
Performance: Based on available supplier data, the 6-isomer has well-documented, excellent spectroscopic properties.[6] However, the long-standing and widespread use of the 5-isomer attests to its robust and reliable performance in demanding applications like qPCR.
-
Practical Choice: For most applications, the two isomers can be considered interchangeable. The decision may ultimately be guided by supplier availability, cost, purity specifications, and a laboratory's historical preference for consistency in its experimental protocols.
For researchers developing new assays, either isomer is a sound choice. When scaling up or transferring established assays, maintaining consistency by using the same isomer originally validated is the most prudent approach.
References
- 1. VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 2. VIC 5' fluorophore Oligo Modifications from Gene Link [genelink.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. VIC NHS fluorophore Oligo Modifications from Gene Link [genelink.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. 6-VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 12. idtdna.com [idtdna.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
Navigating the Fluorescent Landscape of High-Resolution Melting Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into high-resolution melting (HRM) analysis, the choice of fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of commonly used intercalating dyes for HRM, offering insights into their performance characteristics. We also clarify the role of VIC® dye, a frequently encountered fluorophore in molecular biology, to ensure its appropriate application.
High-Resolution Melting (HRM) analysis is a powerful post-PCR method for the detection of mutations, polymorphisms, and epigenetic differences in DNA samples. The principle lies in monitoring the fluorescence of a double-stranded DNA (dsDNA)-binding dye as the DNA is gradually denatured with increasing temperature. The precise melting profile is indicative of the DNA sequence. The selection of an appropriate fluorescent dye is therefore paramount for achieving the high sensitivity and specificity that HRM promises.
The Role of VIC® Dye in Molecular Assays
It is a common misconception that VIC® dye is an intercalating dye suitable for HRM analysis. VIC® is a proprietary fluorescent dye developed by Applied Biosystems (now part of Thermo Fisher Scientific) that is primarily used as a reporter dye in probe-based quantitative real-time PCR (qPCR) assays, particularly in multiplex reactions.[1][2] In this context, VIC® is covalently attached to an oligonucleotide probe, and its fluorescence signal is dependent on the hybridization of the probe to its target sequence and the subsequent nuclease activity of the DNA polymerase.[2] Its spectral properties, with an excitation peak around 526 nm and an emission peak around 543 nm, make it an excellent partner for other dyes like FAM™ in multiplex assays.[3][4]
Crucially, VIC® is not a dsDNA intercalating dye and therefore cannot be used for HRM analysis, which relies on the continuous monitoring of fluorescence from a dye that binds non-specifically to any dsDNA.
A Comparative Analysis of Leading HRM Dyes
The performance of an HRM analysis is heavily reliant on the properties of the intercalating dye used. An ideal HRM dye should exhibit high fluorescence when bound to dsDNA, low background fluorescence, minimal PCR inhibition, and high saturation of the dsDNA to prevent dye redistribution during melting. Here, we compare three widely used dyes for HRM: SYBR® Green I, EvaGreen®, and LCGreen®.
| Feature | SYBR® Green I | EvaGreen® | LCGreen® |
| Dye Type | Non-saturating intercalating dye | Saturating intercalating dye | Saturating intercalating dye |
| PCR Inhibition | Can be inhibitory at high concentrations[5] | Low PCR inhibition[6][7] | Low PCR inhibition[7] |
| Suitability for HRM | Can be used, but dye redistribution ("dye jumping") can be a concern, potentially affecting accuracy.[5][8] | Highly suitable for HRM due to its saturating nature, which minimizes dye redistribution.[6][9][10] | Specifically designed for HRM, offering excellent performance and heteroduplex detection.[7][11] |
| Fluorescence Signal | Strong fluorescence upon binding to dsDNA | Strong and robust fluorescent signal[7] | Superb fluorescence intensity[7] |
| Cost-Effectiveness | Generally considered a cost-effective option | A cost-effective alternative to other HRM-specific dyes[9] | Can be more expensive than other options[9] |
| Stability | Less stable under repeated freeze-thaw cycles and at high temperatures | Extremely stable both thermally and hydrolytically[7][12] | Extremely stable[7] |
Experimental Protocols
A generalized protocol for performing HRM analysis is provided below. It is important to note that specific parameters should be optimized based on the instrument, reagents, and target sequence.
1. PCR Amplification:
-
Reaction Mix: Prepare a PCR reaction mix containing a final concentration of:
-
1x PCR buffer
-
2-3 mM MgCl₂
-
200 µM of each dNTP
-
0.2-0.5 µM of each forward and reverse primer
-
1x concentration of the chosen HRM dye (e.g., EvaGreen® or LCGreen®)
-
0.5-1.0 units of a hot-start DNA polymerase
-
1-50 ng of template DNA
-
Nuclease-free water to the final volume.
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 10-30 seconds.
-
Annealing: 55-65°C for 20-40 seconds (optimize for specific primers).
-
Extension: 72°C for 20-40 seconds.
-
-
2. High-Resolution Melting:
-
Denaturation: 95°C for 1 minute.
-
Annealing: 40-60°C for 1 minute to ensure all amplicons are double-stranded.
-
Melting: Increase the temperature from 65°C to 95°C at a ramp rate of 0.02-0.1°C/second, continuously collecting fluorescence data.
3. Data Analysis:
-
Use the instrument's software to normalize the melt curves and generate difference plots to compare the melting profiles of different samples.
Visualizing the Workflow
To better understand the experimental process and the underlying principles, the following diagrams illustrate the HRM workflow and the mechanism of intercalating dyes.
References
- 1. VIC phosphoramidite | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Spectrum [6-VIC] | AAT Bioquest [aatbio.com]
- 5. High-resolution melting analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. HRM Dyes - High Resolution Melting Dyes [gene-quantification.de]
- 8. gene-quantification.de [gene-quantification.de]
- 9. A cost-effective high-resolution melting approach using the EvaGreen dye for DNA polymorphism detection and genotyping in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why is EvaGreen instead of SYBR Green used as fluorescent dye in the Type-it HRM PCR Kit? [qiagen.com]
- 11. High Resolution Melting Analysis | HRM Overview | HRMA Primer Design [premierbiosoft.com]
- 12. HRM Dyes - high resolution melt dyes [gene-quantification.de]
Safety Operating Guide
Navigating the Safe Disposal of VIC Phosphoramidite, 6-Isomer: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of VIC phosphoramidite (B1245037), 6-isomer, a fluorescent dye commonly used in oligonucleotide synthesis. Adherence to these procedures is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
VIC phosphoramidite, 6-isomer, while not classified as dangerous goods for transport, is designated with hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of this substance, especially outside of a sealed container, should be conducted in a well-ventilated fume hood.
In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or sand, and collect it into a sealed, properly labeled container for hazardous waste disposal.
Operational Disposal Plan: A Step-by-Step Approach
The primary method for the safe disposal of this compound involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous chemical waste in accordance with local, state, and national regulations. The phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive phosphonate (B1237965) species.
Deactivation and Disposal Workflow
Experimental Protocol for Deactivation of this compound Waste
This protocol is intended for the deactivation of small quantities of expired or unused solid this compound waste, or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile
-
Sodium bicarbonate
-
Deionized water
-
Appropriately labeled hazardous waste container
Procedure:
-
Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
Quenching/Hydrolysis: In a separate flask, prepare a 5% aqueous solution of sodium bicarbonate. Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis. The weak basic condition helps to neutralize any acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Never pour chemical waste down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the handling and storage of this compound.
| Parameter | Value | Notes |
| Storage Temperature | -20°C to -80°C | Protect from light. |
| Hazard Phrases | H303, H313, H333 | May be harmful if swallowed, in contact with skin, or if inhaled. |
| PPE | Safety Goggles, Gloves, Lab Coat | Mandatory for handling. |
| Work Environment | Fume Hood | Recommended for all handling procedures. |
Logical Relationships in Waste Management
The proper disposal of this compound is part of a larger framework of laboratory safety and chemical waste management. The following diagram illustrates the logical hierarchy of controls and procedures.
Safeguarding Your Research: Essential Safety and Handling Guide for VIC Phosphoramidite, 6-Isomer
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling VIC phosphoramidite (B1245037), 6-isomer. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
When working with VIC phosphoramidite, 6-isomer, a fluorescent dye reagent used in oligonucleotide synthesis, a comprehensive understanding of its handling, storage, and disposal is crucial. While a specific Safety Data Sheet (SDS) for the 6-isomer was not located, the following guidelines are based on best practices for handling similar phosphoramidite compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE when handling this compound.[1][2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Face Shield | Recommended when there is a splash hazard.[1] | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[1] |
| Laboratory Coat | A laboratory coat must be worn.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated. |
Safe Handling and Storage: Maintaining Chemical Integrity and User Safety
Proper handling and storage are critical not only for safety but also for maintaining the quality and stability of the phosphoramidite.
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Keep the container tightly sealed to prevent moisture and air exposure, as phosphoramidites are sensitive to moisture.[1][2]
Storage Conditions:
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate action must be taken.
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if symptoms occur. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if symptoms occur. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Waste Segregation and Disposal:
-
Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.[1]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Do not dispose of the chemical into drains or the environment.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols, researchers can mitigate risks and ensure a secure laboratory environment for the advancement of their scientific endeavors.
References
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